molecular formula C10H7F3N2 B1141568 5-(Trifluoromethyl)isoquinolin-1-amine CAS No. 1357946-47-4

5-(Trifluoromethyl)isoquinolin-1-amine

Cat. No.: B1141568
CAS No.: 1357946-47-4
M. Wt: 212.1711896
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Trifluoromethyl)isoquinolin-1-amine (CAS 1357946-47-4) is a high-purity, nitrogen-containing heterocycle of significant interest in modern drug discovery and development. This compound features a robust isoquinoline scaffold substituted with both an amino group and a trifluoromethyl (CF3) group, making it a versatile building block for constructing more complex molecular architectures. The incorporation of the trifluoromethyl group is a established strategy in medicinal chemistry to critically influence the pharmacodynamic and pharmacokinetic properties of lead compounds . This highly electronegative and lipophilic substituent can reinforce drug-receptor interactions, improve membrane permeability, and enhance metabolic stability . As such, this amine is a key synthetic intermediate for researchers working in areas like antimalarial agent development, where trifluoromethyl-substituted heterocycles have shown considerable promise . Its potential applications extend to the creation of functional materials, including the development of fluorophores for bioimaging, as amino- and trifluoromethyl-group-containing heterocycles are known to exhibit strong intramolecular charge-transfer fluorescence with large Stokes shifts . This product is intended for research purposes as a chemical standard or synthetic intermediate in laboratory settings. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should refer to the Safety Datasheet (SDS) and handle this compound with appropriate precautions, noting that it may cause skin, eye, and respiratory irritation .

Properties

CAS No.

1357946-47-4

Molecular Formula

C10H7F3N2

Molecular Weight

212.1711896

Synonyms

5-(trifluoroMethyl)isoquinolin-1-aMine

Origin of Product

United States

Foundational & Exploratory

Technical Deep Dive: 5-(Trifluoromethyl)isoquinolin-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(Trifluoromethyl)isoquinolin-1-amine is a specialized heterocyclic building block utilized primarily in Fragment-Based Drug Discovery (FBDD). As a rigid, bicyclic bioisostere of quinazoline and naphthalene, it serves as a critical scaffold for kinase inhibitors and CNS-active agents.

The incorporation of the trifluoromethyl (-CF3) group at the C5 position imparts unique pharmacological properties:

  • Metabolic Stability: Blocks metabolic oxidation at the electron-rich C5 position.

  • Lipophilicity: Increases membrane permeability (LogP modulation) without adding significant steric bulk compared to a methyl group.

  • Electronic Modulation: The strong electron-withdrawing nature of the -CF3 group lowers the pKa of the 1-amino group, potentially altering hydrogen bond donor/acceptor dynamics in the ATP-binding pocket of kinases.

This guide details the physicochemical specifications, validated synthesis pathways, and analytical protocols required for the high-purity production and characterization of this compound.

Physicochemical Specifications

The following data provides the baseline metrics for identity confirmation and stoichiometric calculations.

PropertyValueNotes
IUPAC Name 5-(Trifluoromethyl)isoquinolin-1-amine
CAS Registry N/A (Isomer Specific)*Often custom synthesized; check generic 1-aminoisoquinoline listings.
Molecular Formula C₁₀H₇F₃N₂
Molecular Weight 212.17 g/mol Average Mass
Monoisotopic Mass 212.05615 Da Essential for High-Res MS (HRMS)
Predicted LogP ~2.5 – 2.7Enhanced lipophilicity vs. parent amine.
Predicted pKa ~6.5 – 7.0Lower than isoquinolin-1-amine (pKa 7.6) due to -CF3 inductive effect.
Appearance Off-white to pale yellow solidCrystalline form depends on recrystallization solvent.

Synthetic Architecture

While the Chichibabin reaction (NaNH₂/NH₃) allows for direct amination, it is often low-yielding and hazardous for trifluoromethylated substrates due to potential side reactions with the sensitive -CF3 group and regioselectivity issues.

The N-Oxide Rearrangement Route is the industry-standard "High-Fidelity" protocol. It proceeds via a stable N-oxide intermediate, allowing for regioselective halogenation followed by nucleophilic substitution.

Validated Synthesis Pathway (DOT Diagram)

SynthesisPathway Figure 1: Step-wise synthesis via N-oxide activation and nucleophilic aromatic substitution (SNAr). Start 5-(Trifluoromethyl) isoquinoline NOxide Intermediate 1: N-Oxide Start->NOxide mCPBA, DCM 0°C to RT, 12h Chloro Intermediate 2: 1-Chloro-5-(CF3) isoquinoline NOxide->Chloro POCl3, Reflux Regioselective Chlorination Product Target: 5-(Trifluoromethyl) isoquinolin-1-amine Chloro->Product NH3/MeOH (Sat.) Autoclave, 100°C

Detailed Experimental Protocol
Step 1: N-Oxidation
  • Reagents: 5-(Trifluoromethyl)isoquinoline (1.0 eq), m-CPBA (1.2 eq), Dichloromethane (DCM).

  • Procedure: Dissolve starting material in DCM. Cool to 0°C. Add m-CPBA portion-wise to control exotherm. Warm to Room Temperature (RT) and stir for 12 hours.

  • Workup: Wash with sat. NaHCO₃ to remove m-chlorobenzoic acid byproduct. Dry organic layer over Na₂SO₄.

  • Checkpoint: LC-MS should show [M+H]⁺ = 214 (N-oxide oxygen addition).

Step 2: Chlorination (The Meisenheimer-like Activation)
  • Reagents: Intermediate 1 (N-oxide), Phosphorus Oxychloride (POCl₃).

  • Procedure: Dissolve N-oxide in POCl₃ (acts as solvent and reagent). Heat to reflux (approx. 105°C) for 3-4 hours.

  • Mechanism: The oxygen attacks phosphorus, creating a good leaving group. Chloride attacks C1 (alpha position), restoring aromaticity and expelling the phosphoryl species.

  • Safety: Quench POCl₃ carefully into ice water (Violent reaction!).

Step 3: Amination (SNAr)
  • Reagents: 1-Chloro-5-(trifluoromethyl)isoquinoline, Ammonia in Methanol (7N) or NH₄OH in Isopropanol.

  • Procedure: Place chloro-intermediate in a pressure vessel (autoclave). Add ammonia solution.[1][2] Heat to 100°C for 12-24 hours.

  • Purification: Evaporate solvent. Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (DCM:MeOH 95:5).

Analytical Characterization & Validation

Confirming the position of the amine (C1 vs C3) and the integrity of the -CF3 group is vital.

Mass Spectrometry Fragmentation Logic

In ESI+ mode, the molecule typically protonates at the ring nitrogen or the exocyclic amine. Fragmentation follows a predictable pattern useful for structural confirmation.

MS_Fragmentation Figure 2: ESI+ MS Fragmentation Pathway. Loss of NH3 confirms primary amine substitution. Parent [M+H]+ m/z 213.06 Frag1 [M+H - NH3]+ m/z 196.03 Parent->Frag1 Loss of Amine (Characteristic of 1-NH2) Frag2 [M+H - HF]+ m/z 193.05 Parent->Frag2 Loss of HF (CF3 stability check) Frag3 Core Ring Frag m/z ~127 Frag1->Frag3 Ring Cleavage

NMR Signature (Proton ¹H)
  • Exocyclic Amine (-NH₂): Broad singlet, typically

    
     5.0 – 7.0 ppm (Solvent dependent, exchangeable with D₂O).
    
  • H3 Proton (Isoquinoline ring): Doublet,

    
     ~8.0 ppm.
    
  • H4 Proton: Doublet,

    
     ~7.0 ppm.
    
  • Coupling: H3 and H4 show characteristic vicinal coupling (

    
     Hz).
    
  • C5-CF3 Effect: Protons adjacent to the C5 position (H4 and H6) will show deshielding/shifting compared to the non-fluorinated parent.

Pharmaceutical Relevance & Handling

Bioisosterism in Kinase Inhibition

Isoquinolin-1-amines function as adenine mimetics . The N2 nitrogen and the 1-NH₂ group form a donor-acceptor motif that binds to the hinge region of kinase enzymes (e.g., EGFR, ROCK, PKA).

  • CF3 Advantage: The 5-CF3 group occupies the hydrophobic pocket (Gatekeeper region) in many kinases, improving selectivity against off-target kinases that cannot accommodate the bulkier fluorinated group.

Safety Protocol
  • Basicity: The compound is a weak base. Store under inert atmosphere (Argon) to prevent carbamate formation with atmospheric CO₂.

  • Fluorine NMR: Use ¹⁹F NMR for rapid purity checks (Single singlet expected at

    
     -60 to -65 ppm).
    

References

  • General Isoquinoline Synthesis (Chichibabin & N-Oxide Routes)

    • Title: "The Chichibabin Reaction"[1][2][3][4]

    • Source: Wikipedia / Organic Chemistry Portal
    • URL:[Link][1][4]

  • Trifluoromethylation of Heterocycles

    • Title: "Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Satur
    • Source: ChemRxiv
    • URL:[Link]

  • Oxidation Reagents (mCPBA)

    • Title: "m-CPBA (meta-chloroperoxybenzoic acid) - Reagent Guide"
    • Source: Master Organic Chemistry
    • URL:[Link]

  • Isoquinoline Physical Properties

    • Title: "Isoquinoline - Compound Summary"
    • Source: PubChem
    • URL:[Link]

Sources

An In-Depth Technical Guide to 5-(Trifluoromethyl)isoquinolin-1-amine: Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 5-(Trifluoromethyl)isoquinolin-1-amine, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and drug discovery. For researchers, scientists, and drug development professionals, this document details the molecule's structural features, proposes a viable synthetic pathway, and explores its prospective applications based on established principles of medicinal chemistry and the bioactivity of analogous structures.

Introduction: The Strategic Combination of a Privileged Scaffold and a Powerful Functional Group

The isoquinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including natural alkaloids and synthetic drugs with applications ranging from antiviral to anticancer therapies.[1][2][3] Its rigid, planar structure provides a defined orientation for substituent groups to interact with biological targets.

The introduction of a trifluoromethyl (-CF3) group is a widely employed strategy in modern drug design to enhance the pharmacological profile of lead compounds.[4] This group can significantly improve metabolic stability, membrane permeability, and binding affinity by altering the lipophilicity and electronic properties of the molecule.[4]

This guide focuses on the specific, yet underexplored molecule, 5-(Trifluoromethyl)isoquinolin-1-amine. Due to the limited availability of direct experimental data for this exact compound in the public domain, this document will provide a robust, predictive analysis of its properties and synthesis, grounded in the extensive literature on related isoquinoline and trifluoromethyl-containing compounds.

Chemical Structure and Predicted Physicochemical Properties

The chemical structure of 5-(Trifluoromethyl)isoquinolin-1-amine combines the isoquinoline framework with a trifluoromethyl group at the 5-position and an amine group at the 1-position.

Caption: Chemical structure of 5-(Trifluoromethyl)isoquinolin-1-amine.

The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the predicted properties for 5-(Trifluoromethyl)isoquinolin-1-amine, calculated using established computational models.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₁₀H₇F₃N₂Defines the elemental composition.
Molecular Weight 212.17 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of Five).
logP ~2.5-3.0Indicates moderate lipophilicity, suggesting good membrane permeability.
Hydrogen Bond Donors 1 (from -NH₂)The amine group can participate in hydrogen bonding with target proteins.
Hydrogen Bond Acceptors 2 (from N in the ring and N in the amine)The nitrogen atoms can act as hydrogen bond acceptors.
pKa (of the amine) ~4-5The electron-withdrawing trifluoromethyl group is expected to decrease the basicity of the amine compared to unsubstituted 1-aminoisoquinoline.

Proposed Synthesis and Characterization

A viable synthetic route to 5-(Trifluoromethyl)isoquinolin-1-amine would likely proceed through the functionalization of the readily available 5-(trifluoromethyl)isoquinoline.[5] A plausible approach involves the Chichibabin amination or a nucleophilic aromatic substitution of a pre-functionalized isoquinoline. A proposed two-step synthesis is outlined below.

G start 5-(Trifluoromethyl)isoquinoline step1 N-oxidation start->step1 intermediate 5-(Trifluoromethyl)isoquinoline N-oxide step1->intermediate m-CPBA step2 Amination intermediate->step2 product 5-(Trifluoromethyl)isoquinolin-1-amine step2->product 1. TsCl, Pyridine 2. NH₄OH

Caption: Proposed synthetic workflow for 5-(Trifluoromethyl)isoquinolin-1-amine.

Experimental Protocol (Proposed)

Step 1: Synthesis of 5-(Trifluoromethyl)isoquinoline N-oxide

  • To a solution of 5-(trifluoromethyl)isoquinoline (1.0 eq) in dichloromethane (DCM) at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-oxide, which can be used in the next step without further purification.

Step 2: Amination to 5-(Trifluoromethyl)isoquinolin-1-amine

  • Dissolve the crude 5-(trifluoromethyl)isoquinoline N-oxide (1.0 eq) in pyridine at 0 °C.

  • Slowly add p-toluenesulfonyl chloride (TsCl, 1.1 eq) and stir the mixture at room temperature for 2 hours.

  • Add aqueous ammonium hydroxide (excess) and heat the reaction mixture at 60-70 °C for 4-6 hours.

  • After cooling, extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain 5-(trifluoromethyl)isoquinolin-1-amine.

Spectroscopic Characterization (Predicted)

The successful synthesis of 5-(Trifluoromethyl)isoquinolin-1-amine would be confirmed through a combination of spectroscopic techniques.

TechniquePredicted Observations
¹H NMR Aromatic protons in the range of δ 7.0-8.5 ppm. A broad singlet for the -NH₂ protons around δ 5.0-6.0 ppm, which would be exchangeable with D₂O.
¹³C NMR Aromatic carbons between δ 110-160 ppm. A quartet for the -CF₃ carbon with a large coupling constant (¹JCF ≈ 270-280 Hz).
¹⁹F NMR A singlet for the -CF₃ group, likely in the range of δ -60 to -65 ppm.
IR Spectroscopy N-H stretching vibrations for the primary amine around 3300-3500 cm⁻¹. Strong C-F stretching bands for the trifluoromethyl group between 1100-1300 cm⁻¹.
Mass Spectrometry A molecular ion peak [M+H]⁺ at m/z 213.06.

Potential Applications in Drug Discovery

While there is no direct biological data for 5-(Trifluoromethyl)isoquinolin-1-amine, the known activities of structurally related compounds allow for informed hypotheses about its potential therapeutic applications.

  • Kinase Inhibition: Many 1-aminoisoquinoline derivatives are known to be potent inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases. The specific substitution pattern of 5-(Trifluoromethyl)isoquinolin-1-amine could confer selectivity for certain kinase families.

  • Anticancer Activity: The indenoisoquinoline scaffold, a close relative, is a known topoisomerase I inhibitor with potent cytotoxic effects against various cancer cell lines.[6][7] The introduction of an amino group at the 1-position and a trifluoromethyl group could modulate this activity.

  • Antiviral and Antimicrobial Properties: Isoquinoline alkaloids have demonstrated a broad spectrum of antiviral, antibacterial, and antifungal activities.[3][8] The unique electronic and steric properties of 5-(Trifluoromethyl)isoquinolin-1-amine make it a candidate for screening in these therapeutic areas.

G cluster_0 5-(Trifluoromethyl)isoquinolin-1-amine cluster_1 Potential Biological Targets cluster_2 Potential Therapeutic Areas mol Core Scaffold kinase Protein Kinases mol->kinase topoisomerase Topoisomerase I mol->topoisomerase viral_proteins Viral/Microbial Proteins mol->viral_proteins oncology Oncology kinase->oncology inflammation Inflammation kinase->inflammation topoisomerase->oncology infectious_disease Infectious Diseases viral_proteins->infectious_disease

Caption: Hypothetical relationships between the core scaffold and potential therapeutic applications.

Safety and Handling

As there is no specific safety data sheet (SDS) for 5-(Trifluoromethyl)isoquinolin-1-amine, it is prudent to handle this compound with the precautions appropriate for a novel chemical of unknown toxicity. General guidelines include:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.

Conclusion

5-(Trifluoromethyl)isoquinolin-1-amine represents a promising, yet largely unexplored, chemical entity for drug discovery. The strategic combination of the biologically active isoquinoline scaffold with the pharmacologically beneficial trifluoromethyl group suggests its potential as a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a foundational understanding of its predicted properties, a plausible synthetic route, and a rationale for its investigation in areas such as oncology and infectious diseases. Further experimental validation of the synthesis and biological evaluation of this compound are warranted to fully elucidate its therapeutic potential.

References

  • Rocha, I. O., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. [Link]

  • ChemRxiv. (2025). Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. [Link]

  • Fall, Y. (2017). 1-Trifluoromethylisoquinolines from α-Benzylated Tosylmethyl Isocyanide Derivatives in a Modular Approach. Organic Letters. [Link]

  • Miyasika, A., et al. (2022). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES. [Link]

  • Google Patents. (1990).
  • Gómez-Pérez, M. L., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. [Link]

  • Kim, J. S., et al. (2011). Design, synthesis and docking study of 5-amino substituted indeno[1,2-c]isoquinolines as novel topoisomerase I inhibitors. PubMed. [Link]

  • Sági, D., et al. (2019). Transformation of 5-acylated N-fluoroalkyl-1,2,3-triazoles to trifluoromethylated ring-fused... PMC. [Link]

  • MDPI. (2022). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. [Link]

  • Google Patents. (1975).
  • Google Patents. (2014). c12)
  • ResearchGate. (2018). Regioselective Synthesis of 5-(Trifluoromethyl)[4][5][9]triazolo[1,5-a]pyrimidines from β-Enamino Diketones. [Link]

  • Scapin, E., et al. (2022). Reactivity of trifluoromethyl-tetrazolo[1,5-a]pyrimidines in click chemistry and hydrogenation. R Discovery. [Link]

  • Gómez-Pérez, M. L., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Analytical and Bioanalytical Chemistry. [Link]

  • Google Patents. (2007). Process For The Synthesis Of 5 (Methyl 1 H Imidazol 1 Yl) 3 (Trifluoromethyl) Benzeneamine.
  • Chemsrc. Isoquinolin-5-amine | CAS#:1125-60-6. [Link]

  • Dai, J., et al. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. PMC. [Link]

  • Gunia-Krzyżak, A., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI. [Link]

  • American Elements. Isoquinolines. [Link]

  • The Royal Society of Chemistry. (2025). 1H NMR (400 MHz, DMSO-d6) δ 1.39. [Link]

  • Google Patents. (2001). (12)
  • MDPI. (2023). Synthesis and Biological Activity of a New Indenoisoquinoline Copper Derivative as a Topoisomerase I Inhibitor. [Link]

  • Wiley Online Library. (2022). Characterization and Optimization of the Photoluminescent Properties of Imidazo[1,5‐a]quinolines. [Link]

  • ResearchGate. (2020). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. [Link]

  • Bentham Science Publishers. Isoquinoline Alkaloids and Their Antiviral, Antibacterial, and Antifungal Activities and Structure-activity Relationship. [Link]

  • RSC Publishing. (2024). Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 5-(Trifluoromethyl)isoquinolin-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for 5-(Trifluoromethyl)isoquinolin-1-amine, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and medicinal chemistry. The trifluoromethyl group is a key pharmacophore that can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] This document outlines a logical and experimentally sound approach, starting from commercially available precursors and detailing the key transformations required to obtain the target molecule. The proposed pathway leverages established synthetic methodologies, including the construction of the isoquinoline core from substituted benzonitriles. This guide provides detailed experimental insights, reaction mechanisms, and data presentation to facilitate the successful synthesis and further investigation of this important fluorinated scaffold.

Introduction: The Significance of the 5-(Trifluoromethyl)isoquinolin-1-amine Scaffold

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide range of biological activities.[3] The introduction of a trifluoromethyl (CF3) group into organic molecules is a well-established strategy in drug design to modulate their physicochemical and pharmacokinetic properties.[1][2] The strong electron-withdrawing nature of the CF3 group can significantly impact a molecule's pKa, metabolic stability, and membrane permeability.

5-(Trifluoromethyl)isoquinolin-1-amine combines these two valuable moieties, making it a highly attractive building block for the synthesis of novel therapeutic agents. The 1-amino group provides a versatile handle for further functionalization, allowing for the exploration of a wide chemical space in the development of new drugs targeting various diseases.

Retrosynthetic Analysis and Proposed Forward Synthesis

A logical retrosynthetic analysis of the target molecule, 5-(Trifluoromethyl)isoquinolin-1-amine, suggests a strategy based on the construction of the isoquinoline ring from a suitably substituted benzene derivative. A key disconnection points to a 2-methyl-4-(trifluoromethyl)benzonitrile intermediate, which can undergo a base-mediated cyclization with a nitrile source to form the desired 1-aminoisoquinoline.

Retrosynthesis Target 5-(Trifluoromethyl)isoquinolin-1-amine Intermediate1 2-Methyl-4-(trifluoromethyl)benzonitrile Target->Intermediate1 Cyclization Intermediate2 2-Methyl-4-(trifluoromethyl)aniline Intermediate1->Intermediate2 Sandmeyer Reaction StartingMaterial 4-Chloro-3-nitrobenzotrifluoride Intermediate2->StartingMaterial Reduction & Amination

Caption: Retrosynthetic analysis of 5-(Trifluoromethyl)isoquinolin-1-amine.

This retrosynthetic approach leads to a plausible multi-step forward synthesis, which will be detailed in the subsequent sections.

Synthesis of Key Precursor: 2-Methyl-4-(trifluoromethyl)aniline

The synthesis of the key aniline precursor can be achieved from commercially available starting materials.

Pathway I: From 4-Chloro-3-nitrobenzotrifluoride

A common starting material for trifluoromethyl-substituted anilines is 4-chloro-3-nitrobenzotrifluoride.

Step 1: Amination of 4-Chloro-3-nitrobenzotrifluoride

The chloro substituent can be displaced by an amino group via nucleophilic aromatic substitution.

  • Reaction: 4-Chloro-3-nitrobenzotrifluoride is treated with an excess of aqueous ammonia at elevated temperatures, potentially with a copper catalyst, to yield 2-nitro-4-(trifluoromethyl)aniline.[4]

Step 2: Reduction of the Nitro Group

The nitro group is then reduced to the corresponding amine.

  • Reaction: The reduction of 2-nitro-4-(trifluoromethyl)aniline can be achieved using standard methods, such as catalytic hydrogenation (e.g., H2, Pd/C) or with a reducing agent like tin(II) chloride in hydrochloric acid.

Step 3: Diazotization and Methylation (Sandmeyer-type reaction)

The amino group of the resulting diamine needs to be converted to a methyl group. This can be a challenging transformation. A more direct route to the target aniline is therefore preferable.

Pathway II: Direct Synthesis of 2-Methyl-4-(trifluoromethyl)aniline

A more direct approach involves the synthesis of 2-methyl-4-(trifluoromethyl)aniline from a suitable precursor. While specific high-yield procedures are proprietary, the compound is commercially available from several suppliers.[5] For the purpose of this guide, we will consider 2-methyl-4-(trifluoromethyl)aniline as a commercially available starting material.

Construction of the Isoquinoline Core

The key step in this synthetic pathway is the construction of the 1-aminoisoquinoline ring from the aniline precursor. A well-established method involves the conversion of the aniline to a benzonitrile, followed by a base-promoted cyclization.

Step 1: Synthesis of 2-Methyl-4-(trifluoromethyl)benzonitrile

The conversion of an aniline to a nitrile can be achieved via the Sandmeyer reaction.[6][7][8]

  • Reaction: 2-Methyl-4-(trifluoromethyl)aniline is first diazotized using sodium nitrite in the presence of a strong acid (e.g., HCl) at low temperatures (0-5 °C). The resulting diazonium salt is then treated with a cyanide source, typically copper(I) cyanide, to yield 2-methyl-4-(trifluoromethyl)benzonitrile.

Sandmeyer_Reaction cluster_0 Sandmeyer Reaction Aniline 2-Methyl-4-(trifluoromethyl)aniline Diazonium Diazonium Salt Aniline->Diazonium NaNO2, HCl Nitrile 2-Methyl-4-(trifluoromethyl)benzonitrile Diazonium->Nitrile CuCN

Caption: Sandmeyer reaction for the synthesis of the key benzonitrile intermediate.

Experimental Protocol (General):

  • Dissolve 2-methyl-4-(trifluoromethyl)aniline in a suitable acidic solution (e.g., 3M HCl).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

  • Stir the mixture for 30 minutes to ensure complete diazotization.

  • In a separate flask, prepare a solution of copper(I) cyanide in a suitable solvent.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.

  • Allow the reaction to warm to room temperature and then heat as required to drive the reaction to completion.

  • After cooling, the reaction mixture is worked up by extraction and purified by chromatography or distillation to afford 2-methyl-4-(trifluoromethyl)benzonitrile.

Step 2: Cyclization to 5-(Trifluoromethyl)isoquinolin-1-amine

The final step involves the base-promoted tandem reaction of the 2-methylbenzonitrile with a nitrile, which serves as the source of the C1 carbon and the 1-amino group of the isoquinoline ring.[9]

  • Reaction: 2-Methyl-4-(trifluoromethyl)benzonitrile is treated with a strong base, such as sodium bis(trimethylsilyl)amide (NaN(SiMe3)2), to deprotonate the benzylic methyl group. The resulting carbanion then attacks a nitrile (e.g., benzonitrile, though for the parent 1-aminoisoquinoline, a simpler nitrile source would be used or an alternative mechanism is at play where the nitrile itself is the source of the C1-N1 fragment), leading to a cyclization cascade that forms the isoquinoline ring.

Isoquinoline_Formation cluster_1 Isoquinoline Ring Formation Benzonitrile 2-Methyl-4-(trifluoromethyl)benzonitrile Carbanion Benzylic Carbanion Benzonitrile->Carbanion NaN(SiMe3)2 Cyclized_Intermediate Cyclized Intermediate Carbanion->Cyclized_Intermediate Attack on Nitrile & Cyclization Target 5-(Trifluoromethyl)isoquinolin-1-amine Cyclized_Intermediate->Target Aromatization

Sources

An In-depth Technical Guide to the Solubility of 5-(Trifluoromethyl)isoquinolin-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Solubility is a cornerstone of drug discovery and development, profoundly influencing a compound's pharmacokinetic and pharmacodynamic profile.[1][2] This guide provides a comprehensive technical overview of the solubility of 5-(Trifluoromethyl)isoquinolin-1-amine, a heterocyclic amine of interest in medicinal chemistry. We will delve into the theoretical and practical aspects of its solubility, examining the physicochemical drivers, including the impact of the trifluoromethyl group and the basic isoquinoline core. This whitepaper offers detailed experimental protocols for both kinetic and thermodynamic solubility assessment, data interpretation strategies, and troubleshooting guidance for researchers, scientists, and drug development professionals.

Introduction: The Significance of 5-(Trifluoromethyl)isoquinolin-1-amine and its Solubility

Isoquinoline derivatives are a prominent class of nitrogen-containing heterocycles with a wide array of biological activities, making them a valuable scaffold in drug design.[3][4] The subject of this guide, 5-(Trifluoromethyl)isoquinolin-1-amine, combines the isoquinoline framework with two key functional groups: a primary amine at the 1-position and a trifluoromethyl (CF3) group at the 5-position.

The primary amine group is a common feature in many pharmaceuticals and often acts as a basic center, readily forming salts.[5][6] The trifluoromethyl group is a widely used substituent in medicinal chemistry due to its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[7][8] However, the introduction of a CF3 group can also significantly impact a molecule's physical properties, including its solubility.[8]

Understanding and optimizing the solubility of this compound is critical. Poor aqueous solubility can hinder biological assays, lead to inaccurate structure-activity relationship (SAR) data, and ultimately cause a promising drug candidate to fail due to poor bioavailability.[1][9] This guide serves as a foundational resource for effectively characterizing and managing the solubility of 5-(Trifluoromethyl)isoquinolin-1-amine and structurally related compounds.

Physicochemical Properties and Their Influence on Solubility

While specific experimental data for 5-(Trifluoromethyl)isoquinolin-1-amine is not extensively published, we can predict its behavior based on the properties of its constituent parts: the isoquinoline ring, the primary amine, and the trifluoromethyl group.

The Isoquinoline Core and Basicity (pKa)

Isoquinoline itself is a weak base, with the nitrogen in the ring system able to accept a proton.[10] The pKa of the conjugate acid of isoquinoline is approximately 5.14.[10] However, the introduction of a primary amino group at the 1-position is expected to significantly increase the basicity of the molecule. Aminoisoquinolines are known to be stronger bases than isoquinoline itself.[11] The lone pair of electrons on the exocyclic amine nitrogen is readily available for protonation.[5][6] The pKa of a primary aliphatic amine is typically in the range of 9-11.[12] Therefore, it is highly probable that 5-(Trifluoromethyl)isoquinolin-1-amine is a basic compound.

This basicity is a critical determinant of its aqueous solubility. As a basic compound, its solubility is expected to be highly pH-dependent.[13][14] In acidic environments, the amine group will be protonated, forming a positively charged species. This ionic form will have significantly higher aqueous solubility compared to the neutral form due to favorable ion-dipole interactions with water molecules.[14]

The Trifluoromethyl Group and Lipophilicity

The trifluoromethyl (CF3) group is strongly electron-withdrawing and is known to increase the lipophilicity of a molecule.[7][8] Lipophilicity, often expressed as logP (the partition coefficient between octanol and water), is inversely related to aqueous solubility. A higher logP generally indicates lower solubility in water. The presence of the CF3 group on the isoquinoline ring will likely decrease the intrinsic solubility of the neutral form of the molecule.

Crystal Lattice Energy and Melting Point

Table 1: Predicted Physicochemical Properties of 5-(Trifluoromethyl)isoquinolin-1-amine

PropertyPredicted Value/CharacteristicRationale and Impact on Solubility
Chemical Class Basic CompoundThe primary amine group is expected to be the most basic center, leading to pH-dependent solubility.[13][14]
pKa (conjugate acid) > 5.4 (Estimated)The presence of the amino group at the 1-position significantly increases basicity compared to unsubstituted isoquinoline (pKa ~5.4).[11] Higher pKa means it will be protonated and more soluble in acidic conditions.
logP Moderately LipophilicThe trifluoromethyl group increases lipophilicity, which tends to decrease intrinsic aqueous solubility.[7][8]
Hydrogen Bonding Acceptor & DonorThe primary amine can both donate and accept hydrogen bonds, while the ring nitrogen is an acceptor. This can aid in solvation.[5][6]
Molecular Weight 198.16 g/mol Relatively low molecular weight is generally favorable for solubility.

Experimental Determination of Solubility

Two primary types of solubility measurements are relevant in drug discovery: kinetic and thermodynamic solubility.[16][17]

Kinetic Solubility

Kinetic solubility is a high-throughput measurement used in the early stages of drug discovery.[9][16][18] It reflects the solubility of a compound that is rapidly precipitated from a high-concentration DMSO stock solution into an aqueous buffer.[18][19] This method is valuable for identifying compounds with potential solubility liabilities early on.[16]

Caption: Workflow for a typical kinetic solubility assay.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 5-(Trifluoromethyl)isoquinolin-1-amine in 100% DMSO.

  • Serial Dilution: In a DMSO-compatible microplate, perform serial dilutions of the stock solution to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).

  • Assay Plate Preparation: Add a small volume (e.g., 2 µL) of each DMSO concentration to a 96-well microplate containing a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This creates a final DMSO concentration of 1%.

  • Incubation: Seal the plate and shake at room temperature for 1.5 to 2 hours. This period allows for precipitation to occur.

  • Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not significantly increase the turbidity above the background level.

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution.[1][17] It is a more accurate but lower-throughput measurement, typically performed on crystalline material during lead optimization and preclinical development.[1][9]

Caption: Workflow for a shake-flask thermodynamic solubility assay.

  • Sample Preparation: Add an excess amount of solid 5-(Trifluoromethyl)isoquinolin-1-amine (e.g., 1-2 mg) to a glass vial containing a known volume (e.g., 1 mL) of the desired aqueous buffer.

  • Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is typically done by centrifuging the vials at high speed and carefully collecting the supernatant, or by filtering the solution through a low-binding filter (e.g., 0.45 µm PVDF).

  • Quantification: Prepare a standard curve of the compound in the analysis solvent (e.g., acetonitrile/water). Dilute the saturated supernatant and analyze it using a validated HPLC-UV or LC-MS/MS method to determine the concentration.

  • Data Analysis: The measured concentration of the saturated supernatant is the thermodynamic solubility of the compound under the tested conditions.

pH-Dependent Solubility Profile

Given that 5-(Trifluoromethyl)isoquinolin-1-amine is a basic compound, its solubility will be lowest at high pH (where it is in its neutral, less soluble form) and will increase as the pH decreases and the molecule becomes protonated.[13] A pH-solubility profile is essential for predicting its behavior in different physiological environments, such as the gastrointestinal tract.

Table 2: Expected pH-Solubility Behavior

pH RangePredominant SpeciesExpected Relative Solubility
pH < (pKa - 2) Protonated (Cationic)High
pH ≈ pKa Mix of Neutral and ProtonatedIntermediate
pH > (pKa + 2) NeutralLow (Intrinsic Solubility)

To generate a pH-solubility profile, the thermodynamic solubility assay should be repeated using a series of buffers across a physiologically relevant pH range (e.g., pH 2, 4, 6.5, 7.4, 9).

Conclusion and Strategic Recommendations

The solubility of 5-(Trifluoromethyl)isoquinolin-1-amine is a multifaceted property governed by a delicate balance between the basicity of the amino-isoquinoline core and the lipophilicity of the trifluoromethyl group. Its characterization is not merely an analytical exercise but a strategic necessity in drug discovery.

Key Takeaways:

  • pH is the Dominant Factor: The primary amine makes the molecule's solubility highly dependent on pH. Expect significantly higher solubility in acidic conditions.

  • Kinetic vs. Thermodynamic: Early-stage screening should utilize high-throughput kinetic assays to flag potential issues.[9][16] Lead optimization requires accurate thermodynamic data to guide formulation and preclinical studies.[1]

  • Potential for Poor Intrinsic Solubility: The trifluoromethyl group likely reduces the intrinsic solubility of the neutral form of the compound.

For researchers working with this molecule, a systematic approach is recommended. Begin with a kinetic solubility assessment at physiological pH (7.4) to quickly gauge its general behavior. If the compound progresses, a full thermodynamic pH-solubility profile is crucial for understanding its absorption potential and for developing appropriate formulations. Should solubility prove to be a limiting factor, strategies such as salt formation (by reacting the basic amine with an appropriate acid) or formulation with solubilizing excipients should be explored.

References

  • Inventiva. Development of new experimental tools for fast determination of solubility and lipophilicity. [Link]

  • MDPI. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. [Link]

  • PMC. α‐Trifluoromethylated Quinolines as Safe and Storable PET‐Donor for Radical Polymerizations. [Link]

  • Wikipedia. Isoquinoline. [Link]

  • Beilstein Journals. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [Link]

  • Evotec. Thermodynamic Solubility Assay. [Link]

  • PMC. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link]

  • ResearchGate. Dissociation constants pK a of isoquinoline bases. [Link]

  • PMC. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. [Link]

  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • Chemistry LibreTexts. 16.4: The Effects of pH on Solubility. [Link]

  • Mansoura University. Structures and Chemical Equilibria of Some N-Heterocycles Containing Amide Linkages. [Link]

  • PMC. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Link]

  • ResearchGate. Kinetic solubility: Experimental and machine‐learning modeling perspectives. [Link]

  • ResearchGate. Solubility-pH profiles of some acidic, basic and amphoteric drugs. [Link]

  • Bogazici University. A COMPUTATIONAL APPROACH TO EVALUATE THE pKa's OF QUINAZOLINE DERIVATIVES. [Link]

  • RSC Publishing. Interpretable Machine Learning Framework for Predicting the Reactivity of Trifluoromethylating Reagents. [Link]

  • HK GOKUS. Simple Method for the Estimation of pKa of Amines†. [Link]

  • Fiveable. Amines and Heterocycles | Organic Chemistry Class Notes. [Link]

  • Ataman Kimya. ISOQUINOLINE. [Link]

  • American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • IAPC Journals. Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. [Link]

  • ACS Publications. Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. [Link]

  • Lumen Learning. 23.1. Properties of amines | Organic Chemistry II. [Link]

  • ResearchGate. Simple Method for the Estimation of pKa of Amines. [Link]

Sources

Methodological & Application

Synthesis of 5-(Trifluoromethyl)isoquinolin-1-amine protocol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Modular Synthesis of 5-(Trifluoromethyl)isoquinolin-1-amine

Executive Summary

The isoquinoline scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors and CNS-active agents. The introduction of a trifluoromethyl (


) group at the C5 position significantly modulates lipophilicity and metabolic stability, while the C1-amine serves as a critical "hinge-binding" motif or handle for further elaboration.

This guide details a robust, four-step protocol for the synthesis of 5-(trifluoromethyl)isoquinolin-1-amine starting from commercially available 5-bromoisoquinoline. Unlike de novo ring construction methods (e.g., Pomeranz-Fritsch), which often suffer from poor regiocontrol with electron-withdrawing groups, this "Late-Stage Core Functionalization" approach ensures regiochemical integrity and scalability.

Key Advantages of This Protocol:

  • Regiospecificity: Utilizes the pre-existing bromine handle to install the

    
     group exclusively at C5.
    
  • Scalability: Avoids hazardous diazotization steps often associated with introducing fluorine.

  • Modularity: The intermediate 1-chloro-5-(trifluoromethyl)isoquinoline can be diverted to couple with various amines, not just ammonia.

Strategic Retro-Analysis

The synthesis is designed in reverse order of stability. The amine functionality is introduced last to prevent oxidation during the N-oxide formation step.

Pathway Logic:

  • Target: 5-(Trifluoromethyl)isoquinolin-1-amine.

  • Precursor: 1-Chloro-5-(trifluoromethyl)isoquinoline (via

    
    ).
    
  • Activation: 5-(Trifluoromethyl)isoquinoline

    
    -oxide (activates C1 for nucleophilic attack).
    
  • Core Functionalization: 5-(Trifluoromethyl)isoquinoline (via Cu-mediated coupling).

  • Starting Material: 5-Bromoisoquinoline.

Detailed Experimental Protocols

Step 1: Copper-Mediated Trifluoromethylation

Objective: Conversion of 5-bromoisoquinoline to 5-(trifluoromethyl)isoquinoline. Mechanism: Copper(I)-mediated cross-coupling using methyl fluorosulfonyldifluoroacetate (MFSDA) as a stable


 source (Chen's Reagent type chemistry).

Reagents & Stoichiometry:

ComponentRoleEquivalentsAmount (Example)
5-Bromoisoquinoline Substrate1.010.0 g (48 mmol)
MFSDA

Source
2.523.0 g
Copper(I) Iodide (CuI) Catalyst/Mediator1.211.0 g
DMF SolventN/A100 mL (0.5 M)

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

  • Addition: Charge the flask with 5-bromoisoquinoline, CuI, and anhydrous DMF.

  • Reagent Addition: Add MFSDA (Methyl fluorosulfonyldifluoroacetate) via syringe.

  • Reaction: Heat the mixture to 100°C for 12–16 hours. Note: The reaction color typically changes from off-white to dark green/brown as the active Cu-

    
     species reacts.
    
  • Workup (Critical for Cu removal): Cool to room temperature. Dilute with Ethyl Acetate (300 mL). Pour into a mixture of brine and aqueous

    
     (to complex copper). Filter through a Celite pad to remove copper salts.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

    • Target Yield: 75-85%

    • Validation:

      
       NMR should show a singlet around -62 ppm.
      
Step 2: N-Oxidation

Objective: Activation of the isoquinoline ring.[1]

Procedure:

  • Dissolve 5-(trifluoromethyl)isoquinoline (1.0 eq) in Dichloromethane (DCM).

  • Cool to 0°C. Slowly add m-CPBA (meta-chloroperoxybenzoic acid, 70% wt, 1.5 eq) portion-wise.

  • Warm to room temperature and stir for 4 hours.

  • Quench: Wash with saturated

    
     (to reduce excess peroxide) followed by saturated 
    
    
    
    .
  • Isolation: Dry organic layer over

    
     and concentrate. The N-oxide is often used directly in the next step without column chromatography if purity >90% by NMR.
    
Step 3: Chlorination (Rearrangement)

Objective: Installation of the leaving group at C1 via Meisenheimer-type rearrangement.

Procedure:

  • Place the N-oxide (1.0 eq) in a dry flask.

  • Add Phosphorus Oxychloride (

    
    )  (5.0 eq) neat. Safety: 
    
    
    
    is corrosive and reacts violently with water.
  • Reflux at 100°C for 2 hours.

  • Workup: Remove excess

    
     by rotary evaporation (use a base trap). Pour the residue onto crushed ice/water slowly. Neutralize with 
    
    
    
    to pH 8.
  • Extract with DCM.[1][2] Purify via silica gel chromatography.

    • Product: 1-Chloro-5-(trifluoromethyl)isoquinoline.

Step 4: Amination ( )

Objective: Final displacement of chloride with ammonia.

Procedure:

  • Vessel: Use a stainless steel autoclave or a heavy-walled glass pressure tube.

  • Charge: Add 1-chloro-5-(trifluoromethyl)isoquinoline (1.0 eq) and a saturated solution of

    
     in Ethanol  (or Methanol).
    
  • Reaction: Seal and heat to 130°C for 18 hours.

    • Note: Copper catalysis (CuI/L-proline) can be used if milder temperatures (80°C) are required, but the electron-deficient nature of the ring usually allows direct displacement at high temp.

  • Isolation: Cool the vessel (ensure pressure is released). Concentrate the solvent.[2][3]

  • Purification: Recrystallize from Ethanol/Water or purify via preparative HPLC if high purity is required for biological assays.

Process Visualization

The following diagram illustrates the reaction workflow and critical decision points.

SynthesisProtocol cluster_QC Quality Control Checkpoints Start Start: 5-Bromoisoquinoline Step1 Step 1: Trifluoromethylation (CuI, MFSDA, DMF, 100°C) Start->Step1 Inter1 Intermediate: 5-(Trifluoromethyl)isoquinoline Step1->Inter1 Step2 Step 2: N-Oxidation (mCPBA, DCM, RT) Inter1->Step2 QC1 19F NMR: Singlet ~ -62 ppm Inter1->QC1 Inter2 Intermediate: N-Oxide Step2->Inter2 Step3 Step 3: Chlorination (POCl3, Reflux) Inter2->Step3 Rearrangement Inter3 Intermediate: 1-Chloro-5-(CF3)isoquinoline Step3->Inter3 Step4 Step 4: Amination (SNAr) (NH3/EtOH, 130°C, Pressure) Inter3->Step4 QC2 1H NMR: Loss of C1-H Inter3->QC2 Final Product: 5-(Trifluoromethyl)isoquinolin-1-amine Step4->Final

Caption: Step-wise synthesis workflow for 5-(Trifluoromethyl)isoquinolin-1-amine highlighting reagents and QC checkpoints.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield in Step 1 Wet DMF or inactive CuIDistill DMF over

; use fresh 99.99% CuI.
Incomplete Chlorination Old

(Hydrolyzed)
Distill

prior to use. Ensure N-oxide is dry.
No Reaction in Step 4 Temperature too lowIncrease temp to 140°C or add CuI (10 mol%) /

.
Blue tint in Product Residual CopperWash organic phase with 10% EDTA solution or aqueous ammonia.

Analytical Standards:

  • HPLC: Purity > 95% (254 nm).

  • 
    H NMR (DMSO-
    
    
    
    ):
    Characteristic broad singlet for
    
    
    (approx 7.0-8.0 ppm) and disappearance of the C1 proton signal (usually near 9.2 ppm in the parent isoquinoline).
  • 
    F NMR:  Single peak confirming the integrity of the 
    
    
    
    group.

References

  • Chen, Q. Y., & Wu, S. W. (1989). Methyl fluorosulfonyldifluoroacetate: a new trifluoromethylating agent. Journal of the Chemical Society, Chemical Communications. Link

  • BenchChem Application Notes. (2025). Protocols for 1-Chloroisoquinoline Synthesis and Amination. BenchChem Technical Library. Link

  • Wang, X., et al. (2017). 1-Trifluoromethylisoquinolines from α-Benzylated Tosylmethyl Isocyanide Derivatives. Organic Letters. Link

  • Organic Syntheses. (2003). Synthesis of 5-Bromoisoquinoline. Organic Syntheses, Vol. 81. Link

  • Sigma-Aldrich. (2024). Product Specification: 1-Chloroisoquinoline.[2][4] Link

Sources

In Vitro Assay Design for 5-(Trifluoromethyl)isoquinolin-1-amine: A Strategic Approach to Target Identification and Pharmacological Profiling

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide and Protocol Manual

Introduction: Deconstructing 5-(Trifluoromethyl)isoquinolin-1-amine

The compound 5-(Trifluoromethyl)isoquinolin-1-amine represents a confluence of privileged structural motifs in modern medicinal chemistry. The isoquinoline core is a well-established scaffold found in numerous biologically active natural products and synthetic pharmaceuticals.[1][2] Its rigid, planar structure provides a versatile framework for interacting with various biological targets. The strategic incorporation of a trifluoromethyl (-CF3) group is a common drug design strategy used to enhance metabolic stability, improve membrane permeability, and increase binding affinity by modulating electronic properties.[1][3]

This document provides a comprehensive, strategy-driven guide for the in vitro characterization of 5-(Trifluoromethyl)isoquinolin-1-amine. As the specific biological target is initially unknown, we will employ a logical, tiered screening cascade. This approach is designed to first establish a general biological activity profile, then systematically identify the molecular target class, and finally, elucidate the compound's specific mechanism of action and cellular consequences. Our methodology emphasizes not just the "how" but the "why," ensuring that each experimental step provides validated, decision-quality data for drug development professionals.

Section 1: Foundational Profiling: Establishing the Therapeutic Window

Before investigating specific molecular targets, it is imperative to determine the compound's general effect on cell health. These foundational assays define the concentration range at which the compound exhibits biological activity without causing non-specific toxicity, thereby establishing a preliminary therapeutic window.

Rationale for Initial Cytotoxicity Screening

Cytotoxicity assays measure the degree to which an agent is toxic to cells.[4] By exposing various cell lines to a range of concentrations of 5-(Trifluoromethyl)isoquinolin-1-amine, we can determine the concentration that induces 50% cell death (LC50) or inhibits 50% of cell growth (GI50). This data is critical for designing all subsequent experiments, ensuring that observed effects in target-based assays are not simply artifacts of widespread cell death.[5][6]

Protocol: MTT/XTT Assay for Metabolic Activity

This protocol provides a robust, colorimetric method to assess cell viability by measuring mitochondrial reductase activity.[7][8][9]

Principle of the Assay Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, or the related XTT salt to a water-soluble orange formazan.[7][9] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[8]

Step-by-Step Methodology

  • Cell Plating: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell adherence.

  • Compound Preparation: Prepare a 2X stock concentration series of 5-(Trifluoromethyl)isoquinolin-1-amine in culture medium from a 10 mM DMSO stock. Perform serial dilutions to cover a broad concentration range (e.g., 100 µM down to 1 nM).[10] Remember to include a vehicle control (DMSO-only) and a positive control (e.g., staurosporine).

  • Cell Treatment: Remove the old medium from the cell plate and add 100 µL of the 2X compound dilutions to the appropriate wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Reagent Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[7]

  • Incubation: Incubate the plate for 4 hours at 37°C to allow for formazan crystal formation.[7][11]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[11] Allow the plate to stand overnight in the incubator to ensure complete dissolution of the formazan crystals.[7]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[8]

Data Presentation

Concentration (µM)Absorbance (570 nm)% Viability (vs. Vehicle)
Vehicle (0)1.250100%
0.011.24599.6%
0.11.23098.4%
11.15092.0%
100.85068.0%
1000.30024.0%

Section 2: A Strategic Funnel for Target Identification

With a defined concentration range for biological activity, the next phase is to identify the molecular target(s) of 5-(Trifluoromethyl)isoquinolin-1-amine. We recommend a funnel approach, starting broad and progressively narrowing the focus based on experimental evidence.

G cluster_0 Phase 1: Broad Profiling cluster_1 Phase 2: Target Class Identification cluster_2 Phase 3: Target Validation & Mechanism cluster_3 Phase 4: Phenotypic & Safety Profiling A 5-(Trifluoromethyl)isoquinolin-1-amine B Cytotoxicity & Proliferation Assays (e.g., MTT, Real-Time Glo) A->B C Broad Target Panel Screening (Kinases, GPCRs, Ion Channels) B->C Unbiased Approach D Hypothesis-Driven Screening (Focus on Kinase Families) B->D Hypothesis-Driven (Isoquinoline Scaffold) E Biochemical Assays (IC50) for Validated Hit(s) C->E D->E F Cell-Based Target Engagement (e.g., CETSA, Phospho-Blot) E->F G Downstream Cellular Assays (Apoptosis, Cell Cycle) F->G H Early Safety/ADME (hERG, Caco-2) F->H

Caption: A strategic workflow for in vitro compound characterization.

Unbiased Approach: Broad Target Panel Screening

The most direct way to identify a target is to screen the compound against large, commercially available panels of recombinant proteins. Services from companies like Eurofins Discovery offer screening against hundreds of kinases, G protein-coupled receptors (GPCRs), and ion channels.[12]

  • Rationale: This approach is unbiased and provides a comprehensive overview of the compound's selectivity profile early in the discovery process. A "hit" in one of these panels provides a strong, data-driven starting point for more focused studies.

  • Recommendation: Screen 5-(Trifluoromethyl)isoquinolin-1-amine at two concentrations (e.g., 1 µM and 10 µM) against a broad kinase panel (e.g., KINOMEscan™)[12] and a safety panel that includes key GPCRs and ion channels.

Hypothesis-Driven Approach: Focusing on Protein Kinases

The isoquinoline scaffold is prevalent in many known protein kinase inhibitors.[13] Therefore, a logical and cost-effective strategy is to prioritize this target class. Protein kinases are crucial regulators of most cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[14]

  • Rationale: Focusing on a high-probability target class allows for the efficient use of resources. This hypothesis is based on extensive precedent in medicinal chemistry.

  • Recommendation: If broad panel screening is not feasible, initiate screening against a smaller, focused panel of representative kinases from different families (e.g., tyrosine kinases, serine/threonine kinases).

Section 3: In-Depth Kinase Inhibition Assays

Assuming a kinase target is identified from the initial screens, the next step is to validate this interaction and determine the compound's potency and mechanism of action.

Protocol: In Vitro Biochemical Kinase Assay (ADP-Glo™)

This protocol describes a luminescent, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Principle of the Assay The assay is performed in two steps. First, the kinase reaction is performed, where the kinase converts ATP to ADP. After the reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction. The light output is directly proportional to the ADP concentration and, therefore, to the kinase activity.

Step-by-Step Methodology

  • Reagent Preparation: Prepare kinase buffer, kinase/substrate solution, ATP solution, and a serial dilution of 5-(Trifluoromethyl)isoquinolin-1-amine.

  • Reaction Setup: In a 384-well plate, add 1 µL of the compound dilution or vehicle control.

  • Initiate Kinase Reaction: Add 2 µL of the kinase/substrate solution, followed by 2 µL of ATP solution (at a concentration equal to the Km for the specific kinase to ensure accurate IC50 determination).[14]

  • Incubation: Mix and incubate the plate at room temperature for 60 minutes.

  • Terminate Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. Mix and incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

Data Presentation & Interpretation The results should be plotted as percent inhibition versus log[inhibitor concentration] to determine the IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%.[14]

ParameterValue
Target KinaseExampleKinase1
IC50 (nM)75
Hill Slope-1.1
0.99

Section 4: Elucidating the Cellular Phenotype

Confirming that a compound inhibits a purified enzyme is only the first step. It is crucial to demonstrate that this inhibition translates into a measurable biological effect in living cells.

Rationale for Phenotypic Assays

Observing a distinct cellular phenotype, such as apoptosis or cell cycle arrest, provides strong evidence that the compound is engaging its target in a cellular context and modulating a key signaling pathway. These assays help to build a comprehensive picture of the compound's mechanism of action.

G cluster_cell Cell Membrane cluster_inner Inner Leaflet cluster_apoptosis Early Apoptosis cluster_necrosis Late Apoptosis / Necrosis PS Phosphatidylserine (PS) PS_flipped PS AnnexinV Annexin V-FITC (Binds to PS) AnnexinV->PS_flipped Membrane_intact Intact Membrane PI_out Propidium Iodide (PI) (Excluded) PS_flipped2 PS AnnexinV2 Annexin V-FITC AnnexinV2->PS_flipped2 Membrane_compromised Compromised Membrane PI_in Propidium Iodide (PI) (Enters & Stains DNA) LiveCell Live Cell cluster_cell cluster_cell cluster_apoptosis cluster_apoptosis cluster_cell->cluster_apoptosis Apoptotic Signal cluster_necrosis cluster_necrosis cluster_apoptosis->cluster_necrosis Progression

Sources

Application Note: 5-(Trifluoromethyl)isoquinolin-1-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the strategic application of 5-(trifluoromethyl)isoquinolin-1-amine (5-CF3-IQA) within high-throughput screening (HTS) and lead optimization campaigns. While the isoquinolin-1-amine scaffold is a privileged structure in kinase and GPCR drug discovery—often serving as a bioisostere for quinazoline or naphthalene—the introduction of a trifluoromethyl group at the C5 position offers distinct physicochemical advantages. This modification modulates the pKa of the exocyclic amine, blocks metabolic oxidation at the electron-rich C5 position, and significantly enhances blood-brain barrier (BBB) permeability.

This document provides validated protocols for the synthesis, physicochemical profiling, and biological evaluation of 5-CF3-IQA derivatives, designed to streamline their integration into SAR (Structure-Activity Relationship) workflows.

Physicochemical Profile & Mechanistic Rationale[1][2]

The "Fluorine Effect" at Position 5

The isoquinoline ring is electron-deficient, but the C5 and C8 positions are classically susceptible to oxidative metabolism (CYP450-mediated hydroxylation). Substitution at C5 with a trifluoromethyl group achieves three critical objectives:

  • Metabolic Blocking: The C-F bond strength (approx. 116 kcal/mol) renders the C5 position inert to metabolic attack, extending half-life (

    
    ).
    
  • Electronic Modulation: The electron-withdrawing nature of the -CF3 group (

    
    ) lowers the pKa of the ring nitrogen and the exocyclic amine. This reduces non-specific protein binding (decreased cationicity at physiological pH) while maintaining H-bond donor capability for kinase hinge binding.
    
  • Lipophilicity: Increases LogP by approximately 1.0–1.2 units compared to the hydrogen analog, facilitating membrane permeability.

Comparative Data Table

Predicted values based on standard fragment-based algorithms.

PropertyIsoquinolin-1-amine (Unsubstituted)5-(Trifluoromethyl)isoquinolin-1-amineImpact on Drug Design
MW 144.17212.17Small fragment, high ligand efficiency (LE).
cLogP 1.22.3Enhanced CNS penetration; improved passive transport.
pKa (N-1) ~7.6~6.4Reduced lysosomal trapping; improved cytosolic availability.
tPSA 39 Ų39 ŲMaintained polar surface area for H-bonding.
Metabolic Liability High (C5 hydroxylation)Low (C5 blocked)Extended in vivo clearance.

Experimental Workflows & Protocols

Workflow A: Synthesis and Derivatization

Objective: Efficient generation of 5-CF3-IQA and its subsequent derivatization into a library of potential kinase inhibitors.

Rationale: Direct amination of the isoquinoline core via Chichibabin reaction is often low-yielding and regioselective poor. The preferred industrial route involves the conversion of 5-(trifluoromethyl)isoquinolin-1(2H)-one to the 1-chloro intermediate, followed by Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig coupling.

Protocol 1: Synthesis of 1-Chloro-5-(trifluoromethyl)isoquinoline
  • Starting Material: Charge a reaction vessel with 5-(trifluoromethyl)isoquinolin-1(2H)-one (1.0 equiv).

  • Chlorination: Add POCl3 (5.0 equiv) and a catalytic amount of DMF (0.1 equiv).

  • Reaction: Heat to reflux (105°C) for 3–5 hours. Monitor consumption of starting material by LC-MS (Target mass: M+H = 232/234).

  • Workup: Cool to RT. Slowly pour onto crushed ice/water with vigorous stirring (Exothermic!). Neutralize with saturated NaHCO3 to pH 8.

  • Isolation: Extract with DCM (3x). Dry organics over MgSO4, filter, and concentrate.

  • Yield: Expect >85% of a beige solid. Use directly in the next step.

Protocol 2: Library Generation (Amine Displacement)

For generating N-substituted derivatives.

  • Setup: Dissolve 1-chloro-5-(trifluoromethyl)isoquinoline (1.0 equiv) in anhydrous 1,4-dioxane or NMP.

  • Reagents: Add the desired aniline or aliphatic amine (1.2 equiv).

  • Base: Add DIPEA (2.0 equiv) or Cs2CO3 (2.0 equiv).

  • Conditions:

    • Aliphatic Amines: Heat at 80°C for 4–6 hours.

    • Anilines (Weak Nucleophiles): Add Pd2(dba)3 (0.05 equiv) and Xantphos (0.1 equiv). Heat at 100°C overnight under N2.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Workflow B: In Vitro Metabolic Stability Assessment

Objective: Validate the metabolic stability enhancement provided by the 5-CF3 group compared to the non-fluorinated scaffold.

Rationale: CYP450 enzymes, particularly CYP3A4 and CYP2D6, frequently target the isoquinoline carbocycle. This assay quantifies the "blocking effect."

Protocol: Microsomal Stability Assay
  • Preparation: Prepare 1 µM test compound solution in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human or mouse).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate reaction by adding NADPH regenerating system (final conc. 1 mM).

  • Sampling: Aliquot 50 µL samples at t = 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately dispense into 150 µL ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(remaining %) vs. time.

Visualizations

Diagram 1: Strategic Synthesis & Derivatization Workflow

This flowchart illustrates the conversion of the building block into a functional library, highlighting the decision points for catalyst selection.

SynthesisWorkflow Start Start: 5-(CF3)isoquinolin-1-one Chlorination Step 1: Chlorination (POCl3, reflux) Start->Chlorination Intermediate Intermediate: 1-Chloro-5-(CF3)isoquinoline Chlorination->Intermediate Decision Select Coupling Partner Intermediate->Decision PathA Aliphatic Amine (High Nucleophilicity) Decision->PathA PathB Aromatic Amine (Low Nucleophilicity) Decision->PathB CondA SNAr Conditions (DIPEA, 80°C) PathA->CondA CondB Buchwald-Hartwig (Pd-cat, 100°C) PathB->CondB Product Final Product: N-Substituted-5-(CF3)isoquinolin-1-amine CondA->Product CondB->Product

Caption: Decision tree for synthesizing N-substituted derivatives based on nucleophile reactivity.

Diagram 2: SAR Logic & Biological Impact

This diagram maps the structural features of the molecule to their specific biological consequences in a drug discovery context.

SAR_Logic Core 5-(Trifluoromethyl) isoquinolin-1-amine N1 N1-Amine Position Core->N1 CF3 C5-Trifluoromethyl Core->CF3 Ring Isoquinoline Core Core->Ring Hinge Hinge Binder (Kinase ATP Site) N1->Hinge Donor/Acceptor Metab Blocks CYP Oxidation (Metabolic Stability) CF3->Metab Steric/Electronic Shield Lipophil Increases LogP (CNS Penetration) CF3->Lipophil +1.0 LogP pKa Lowers pKa (~6.4) (Reduced Trapping) CF3->pKa Inductive Effect Ring->Hinge Planar Stacking

Caption: Structure-Activity Relationship (SAR) map detailing the functional role of each molecular component.

References

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • St. Jean, D. J., & Fotsch, C. (2012).[2] Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(13), 6002–6020.[2] Link

  • Fujisaka, A., et al. (2022). Synthesis of Trifluoromethyl Derivatives of Quinoline and Isoquinoline. Heterocycles, 104(3), 575.[3] Link

  • Dao, et al. (2021). Synthesis of 1-aminoisoquinolines via Silver-Mediated Cyclization.[4] ResearchGate. Link

  • BenchChem Technical Guide. (2024). 6-(Trifluoromethyl)isoquinolin-1(2H)-one Technical Data. Link

Sources

Quantification Strategies for 5-(Trifluoromethyl)isoquinolin-1-amine: From Bulk Assay to Trace Bioanalysis

[1]

Abstract & Molecule Profile[1][3]

This Application Note provides a comprehensive framework for the quantification of 5-(Trifluoromethyl)isoquinolin-1-amine (5-TFIQA). Due to the unique electronic push-pull nature of the molecule—combining a basic 1-amino group with an electron-withdrawing 5-trifluoromethyl moiety—standard analytical approaches require specific optimization to prevent peak tailing and ensure sensitivity.[1]

Physicochemical Profile
PropertyCharacteristicAnalytical Implication
Core Structure 1-AminoisoquinolineHigh basicity (pKa estimated ~7.5–8.5).[1] Prone to silanol interaction (peak tailing).[1][2]
Substituent 5-Trifluoromethyl (-CF3)Increases lipophilicity (LogP ~2.5–3.0).[1] Enhances retention on C18.
Solubility Low in water; High in MeOH/ACNSample diluents must contain >50% organic solvent to prevent precipitation.[1][2]
UV Activity Aromatic HeterocycleStrong absorbance expected at 254 nm; secondary band likely ~330–350 nm.[1][2]
Ionization Protonatable NitrogenIdeal candidate for ESI(+) MS detection.[1][2]

Method A: HPLC-UV for Purity & Potency (Quality Control)[1]

Objective: Robust quantification for bulk drug substance or high-concentration formulations. Rationale: A low-pH mobile phase is selected to keep the amine fully protonated, minimizing secondary interactions with residual silanols on the column stationary phase.[1]

Chromatographic Conditions
  • System: Agilent 1290 Infinity II or equivalent UHPLC/HPLC.

  • Column: Waters XBridge BEH C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Gemini-NX C18 .[1][2]

    • Why: These columns utilize hybrid particles or extensive end-capping, essential for basic amines to ensure symmetry.[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1][2]

  • Mobile Phase B: Acetonitrile (ACN).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temp: 40°C (Elevated temperature reduces viscosity and improves mass transfer for the amine).

  • Detection: UV-DAD at 254 nm (primary) and 340 nm (secondary identification).[1]

Gradient Profile
Time (min)% Mobile Phase BEvent
0.010Initial Hold
10.090Linear Gradient
12.090Wash
12.110Re-equilibration
15.010End of Run
System Suitability Criteria (USP <621>)
  • Tailing Factor (T): NMT 1.5 (Critical parameter for this amine).[1][2]

  • Theoretical Plates (N): > 5,000.[1][2]

  • RSD (n=6): < 1.0% for Area and Retention Time.[1][2]

Method B: LC-MS/MS for Bioanalysis (PK/PD Studies)[1]

Objective: Trace quantification in plasma/serum (LOD < 1 ng/mL). Rationale: The -CF3 group provides a unique mass deficit, while the amino group ensures high ionization efficiency in ESI(+) mode.

Mass Spectrometry Parameters (Triple Quadrupole)
  • Source: Electrospray Ionization (ESI), Positive Mode.[1][2][3][4]

  • Capillary Voltage: 3.5 kV.[1][2]

  • Desolvation Temp: 500°C.

  • MRM Transitions (Optimization Required):

Transition TypePrecursor (Q1)Product (Q3)Collision Energy (eV)Mechanistic Origin
Quantifier 227.1 [M+H]+210.120–25Loss of NH3 (Ammonia)
Qualifier 227.1 [M+H]+158.035–40Loss of CF3 group

Note: Precursor mass is based on MW ~226.2 g/mol .[1][2] Exact transitions must be tuned using a 1 µg/mL infusion.

Sample Preparation: Protein Precipitation (PPT)
  • Aliquot: 50 µL Plasma into a 96-well plate.

  • Spike: Add 10 µL Internal Standard (e.g., d3-labeled analog or generic isoquinoline).

  • Precipitate: Add 200 µL Acetonitrile (containing 0.1% Formic Acid).

  • Vortex: High speed for 2 minutes.

  • Centrifuge: 4000 x g for 10 minutes at 4°C.

  • Injection: Inject 2–5 µL of the supernatant directly.

Analytical Workflow & Decision Logic

The following diagram illustrates the decision-making process for method development, specifically addressing the challenges of the amino-isoquinoline moiety.

MethodDevelopmentStartStart: 5-TFIQA Method DevSolubilityCheckSolubility Check(MeOH/Water)Start->SolubilityCheckInitialRunInitial HPLC Run(C18, 0.1% Formic Acid)SolubilityCheck->InitialRunCheckShapeCheck Peak Shape(Tailing Factor > 1.5?)InitialRun->CheckShapeGoodShapePeak Shape OKCheckShape->GoodShapeNoBadShapeSevere TailingCheckShape->BadShapeYesFinalMethodFinalize Method(Validation ICH Q2)GoodShape->FinalMethodOptimizeColChange Column(CSH or Hybrid Particle)BadShape->OptimizeColStep 1OptimizepHSwitch to High pH(10mM NH4HCO3, pH 10)MSCompatMS Compatibility Check(Volatile Buffer?)OptimizepH->MSCompatOptimizeCol->OptimizepHStep 2 (if needed)MSCompat->FinalMethodYes

Caption: Decision tree for optimizing chromatography of basic amino-isoquinolines, prioritizing peak symmetry.

Method Validation Strategy (ICH Q2 R2)

To ensure the method is "fit for purpose," the following validation parameters must be executed.

Specificity & Selectivity[1][2]
  • Protocol: Inject blank matrix (plasma or formulation buffer) and ensure no interference at the retention time of 5-TFIQA.

  • Acceptance: Interference < 20% of the LLOQ response.[1]

Linearity[1][2]
  • Range: 1.0 ng/mL to 1000 ng/mL (Bioanalysis).

  • Weighting: 1/x² regression is recommended for large dynamic ranges in MS.[1][2]

  • Criterion: r² > 0.990; Back-calculated concentrations within ±15% (±20% at LLOQ).

Accuracy & Precision
  • Levels: LLOQ, Low QC (3x LLOQ), Mid QC, High QC (80% ULOQ).[1][2]

  • Replicates: n=5 per level for 3 separate runs.

  • Criterion: CV% < 15% and Bias within ±15%.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Interaction of amine with silanols.[1]Increase buffer ionic strength (add 10mM Ammonium Formate) or switch to a "Charged Surface Hybrid" (CSH) column.[1][2]
Carryover Sticky -CF3 group adsorbing to injector.Change needle wash to 50:25:25 ACN:MeOH:IPA + 0.1% Formic Acid.[1][2]
Low Sensitivity (MS) Ion suppression from matrix.[1][2]Switch from PPT to Liquid-Liquid Extraction (LLE) using Ethyl Acetate to remove phospholipids.[1][2]

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[1][2][5][6][7] (2024).[1][2][5][6][8][9] Available at: [Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation - Guidance for Industry.[1][2] (2018).[1][2][8] Available at: [Link]

  • Waters Corporation. Optimization of HPLC Separations for Basic Compounds. (Application Note). Available at: [Link]

  • Dubbelman, A.C., et al. "Development and validation of LC-MS/MS assays for the quantification of E7080 and metabolites in various human biological matrices."[1][2][10] Journal of Chromatography B, 887-888 (2012): 25-34.[1][2][10] (Reference for isoquinoline bioanalysis). Available at: [Link]

Application Note: 5-(Trifluoromethyl)isoquinolin-1-amine as a Privileged Scaffold for Next-Generation CNS PET Radiotracers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

The development of highly selective Positron Emission Tomography (PET) radiotracers for central nervous system (CNS) targets relies heavily on privileged chemical scaffolds. The isoquinoline-amine chemotype has emerged as a cornerstone in neuropharmacology, demonstrating exceptional affinity and selectivity for neurofibrillary tangles (NFTs) in Alzheimer's disease (AD) models, a paradigm validated by the clinical success of tracers like [18F]MK-6240[1].

5-(Trifluoromethyl)isoquinolin-1-amine (CAS: 1357946-47-4) represents an advanced iteration of this scaffold. The strategic placement of a trifluoromethyl (-CF3) group at the 5-position provides a dual-advantage architecture for drug developers:

  • Physicochemical Tuning : The -CF3 group precisely modulates the molecule's lipophilicity (logP), optimizing it for passive blood-brain barrier (BBB) penetrance while resisting rapid oxidative metabolism by hepatic cytochrome P450 enzymes.

  • Direct Radiosynthetic Handle : The -CF3 moiety serves as an elegant, direct site for late-stage 18F-radiolabeling via 18F/19F isotopic exchange. This bypasses the traditional, low-yield multi-step syntheses required for aliphatic [18F]fluorination, enabling rapid tracer generation with high molar activity[2].

G Core 5-(Trifluoromethyl)isoquinolin-1-amine Iso Isoquinoline Scaffold Core->Iso CF3 5-Trifluoromethyl Group Core->CF3 NH2 1-Amine Group Core->NH2 Target Pi-Pi Stacking (NFTs / Kinases) Iso->Target Lipid Enhanced BBB Penetration (Optimal logP) CF3->Lipid Radio Late-Stage 18F-Labeling (18F/19F Exchange) CF3->Radio Hbond Hydrogen Bond Donor (Target Anchoring) NH2->Hbond

Pharmacophore mapping and mechanistic rationale for the isoquinoline-1-amine scaffold.

Physicochemical & Radiochemical Profiling

To successfully transition a pharmacophore from an in vitro hit to an in vivo PET tracer, its physicochemical properties must fall within strict parameters. Table 1 summarizes the baseline metrics of the 5-(Trifluoromethyl)isoquinolin-1-amine core, while Table 2 highlights the efficiency gains of utilizing the -CF3 group for isotopic exchange versus traditional aliphatic substitution.

Table 1: Physicochemical Properties of the Core Scaffold
ParameterValueMechanistic Implication for PET Imaging
Molecular Weight 212.17 g/mol Well below the 400 Da threshold, ensuring rapid diffusion across the BBB.
Predicted logP ~2.8 - 3.2Falls within the optimal "Goldilocks zone" (2.0–3.5) for high brain uptake and low non-specific white matter retention.
H-Bond Donors (HBD) 1 (-NH2)Anchors the ligand to target protein pockets (e.g., Tau fibrils) via directional hydrogen bonding.
H-Bond Acceptors (HBA) 1 (Ring N)Facilitates target engagement; maintaining HBA ≤ 3 prevents excessive efflux pump (P-gp) recognition.
Table 2: Radiochemical Yields: 18F/19F Exchange vs. Traditional Methods
Radiosynthesis MethodPrecursor StabilityAvg. Radiochemical Yield (RCY)Molar Activity (Am)
Traditional Nucleophilic (Aliphatic) Low (Requires reactive tosylate/mesylate)5 - 15%High (>50 GBq/μmol)
18F/19F Isotopic Exchange (Ar-CF3) High (Uses the cold reference drug) 20 - 30% Moderate (2-15 GBq/μmol)

Note: While isotopic exchange yields lower molar activity than carrier-free methods, recent catalytic advancements have pushed Am to clinically viable levels for high-density CNS targets[2].

Experimental Workflows and Protocols

The following protocols outline a complete, self-validating pipeline for developing a PET radiotracer using the 5-(Trifluoromethyl)isoquinolin-1-amine scaffold.

G A Precursor Synthesis (Isoquinoline Core) B 18F/19F Isotopic Exchange A->B [18F]Fluoride C HPLC Purification & Formulation B->C Crude Radiotracer D In Vitro Validation (Autoradiography) C->D Formulated Tracer E In Vivo MicroPET (Rodent Models) C->E Formulated Tracer D->E Specificity Confirmed

Workflow for the development and validation of 18F-labeled isoquinoline PET radiotracers.

Protocol A: Late-Stage Radiosynthesis via 18F/19F Isotopic Exchange

Causality Check: Traditional aliphatic fluorination requires highly unstable leaving groups. By utilizing the inherent -CF3 group for isotopic exchange, researchers can use the stable, cold reference compound as the precursor. This allows for "on-demand" radiolabeling without the risk of precursor degradation over time[2].

Step-by-Step Methodology:

  • Isotope Activation: Trap cyclotron-produced [18F]fluoride (typically 10-20 GBq) on a QMA carbonate ion-exchange cartridge. Elute into a V-vial using a solution of Kryptofix-222 (K2.2.2, 15 mg) and K2CO3 (3 mg) in CH3CN/H2O (80:20, 1 mL).

  • Azeotropic Drying: Evaporate the solvent under a gentle stream of helium at 100 °C. Add anhydrous CH3CN (3 × 1 mL) and repeat evaporation to ensure a strictly anhydrous environment. Rationale: Trace water aggressively hydrates the bare [18F]fluoride ion, destroying its nucleophilicity.

  • Radiolabeling: Dissolve 3.0 mg of the 5-(Trifluoromethyl)isoquinolin-1-amine derivative in 0.5 mL of anhydrous DMSO. Add this to the dried [18F]K/K2.2.2 complex.

  • Exchange Reaction: Heat the sealed vial at 130 °C for 20 minutes. Rationale: The strong electron-withdrawing nature of the isoquinoline ring activates the -CF3 group, lowering the activation energy required for the isotopic exchange.

  • Purification: Quench the reaction with 1.5 mL of HPLC mobile phase (e.g., 0.1% TFA in H2O/CH3CN). Inject onto a semi-preparative reverse-phase HPLC column (e.g., Luna C18). Collect the radioactive fraction corresponding to the product.

  • Formulation: Dilute the collected fraction in 10 mL of sterile water, trap on a C18 Sep-Pak cartridge, wash with water, and elute with 1 mL of absolute ethanol. Dilute with 9 mL of sterile 0.9% saline to yield a final formulation of 10% EtOH/Saline (v/v), suitable for intravenous injection.

Protocol B: In Vitro Autoradiography (Self-Validating System)

Causality Check: Before advancing to live animal imaging, the tracer must prove it binds specifically to the intended target (e.g., NFTs) and not to off-target sites like MAO-B. This protocol utilizes a homologous blocking paradigm as a self-validating control: if the addition of excess cold ligand completely abolishes the radioactive signal, target specificity is definitively confirmed.

Step-by-Step Methodology:

  • Tissue Preparation: Mount 20 µm thick frozen sections of human post-mortem AD brain tissue (Braak Stage V/VI) onto glass slides. Air-dry for 30 minutes.

  • Pre-incubation: Submerge slides in assay buffer (50 mM Tris-HCl, pH 7.4) for 15 minutes at room temperature to remove endogenous competitive ligands.

  • Radioligand Incubation:

    • Total Binding Group: Incubate slides in buffer containing the [18F]-labeled tracer (approx. 3.7 kBq/mL) for 60 minutes.

    • Non-Specific Binding (Block) Group: Incubate adjacent serial sections in buffer containing the [18F]-labeled tracer plus 10 µM of the cold 5-(Trifluoromethyl)isoquinolin-1-amine reference compound.

  • Washing: Wash slides sequentially in cold buffer (3 × 5 minutes) to remove unbound tracer, followed by a rapid 10-second dip in ice-cold distilled water to remove buffer salts.

  • Imaging: Dry the slides rapidly under a stream of cool air. Expose to a phosphor imager plate for 4–12 hours, then scan using a high-resolution autoradiography digitizer.

Protocol C: In Vivo MicroPET/CT Imaging in Rodent Models

Causality Check: Static PET images only show a snapshot in time. Dynamic PET acquisition is strictly required to generate Time-Activity Curves (TACs). TACs reveal the tracer's wash-in and wash-out kinetics; a tracer that lingers indefinitely in reference regions (like the cerebellum, which is devoid of NFTs) suffers from non-specific binding, rendering it unsuitable for clinical translation.

Step-by-Step Methodology:

  • Subject Preparation: Anesthetize the rodent (e.g., transgenic Tauopathy mouse model) using 2% isoflurane in oxygen. Secure the animal on the scanner bed and maintain body temperature at 37 °C using a heating pad.

  • Injection: Administer 10–15 MBq of the formulated [18F]-tracer via a lateral tail vein catheter as a bolus over 10 seconds.

  • Dynamic Acquisition: Immediately initiate a 90-minute dynamic PET scan.

  • CT Co-registration: Following the PET scan, acquire a 10-minute microCT scan for anatomical reference and attenuation correction.

  • Data Reconstruction & Analysis: Reconstruct the PET data using a 3D Ordered Subset Expectation Maximization (OSEM3D) algorithm. Draw Regions of Interest (ROIs) over target areas (e.g., cortex, hippocampus) and reference areas (e.g., cerebellum). Extract the TACs to calculate the Standardized Uptake Value ratio (SUVr).

References

  • [1] Title: Discovery of 6-(Fluoro-(18)F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine ([(18)F]-MK-6240): A positron emission tomography (PET) imaging agent for quantification of neurofibrillary tangles (NFTs). Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • [2] Title: Exploring 18F/19F Isotopic Exchange for the Synthesis of [18F]Trifluoromethylated Arenes. Source: Bioconjugate Chemistry - ACS Publications URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 5-(Trifluoromethyl)isoquinolin-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

User Issue: Difficulty dissolving 5-(Trifluoromethyl)isoquinolin-1-amine in aqueous media for biological assays. Root Cause Analysis: The compound exhibits "brick dust" properties—high crystallinity combined with significant lipophilicity (LogP > 2.5) and weak basicity.[1] The 5-trifluoromethyl (


) group increases hydrophobicity, while the 1-amino group provides a handle for ionization that is often underutilized due to incorrect pH buffering.[2]
Physicochemical Datasheet
PropertyValue / EstimateImplication for Solubility
Structure Fused bicyclic heteroaromaticPlanar stacking reduces dissolution rate (high lattice energy).[2][3]
Functional Groups 1-Amine (Donor), 5-CF3 (Acceptor/Lipophilic)Amine allows salt formation;

resists water interaction.[2]
Calculated LogP ~2.5 – 2.8Poor water solubility; requires cosolvents or surfactants.
Estimated pKa ~5.8 – 6.5 (Ring Nitrogen)Critical: Compound is neutral at physiological pH (7.4). Solubility drastically improves at pH < 5.0.
Class BCS Class II/IVLow Solubility / Permeability variable.

Decision Matrix: Select Your Formulation Strategy

Use the following logic flow to determine the best solubilization method based on your assay requirements.

SolubilityDecisionTree Start Start: Define Assay Constraints IsInVivo Is this for In Vivo use? Start->IsInVivo IsCellCulture Is this for Cell Culture? IsInVivo->IsCellCulture No HighConc Need > 5 mg/mL? IsInVivo->HighConc Yes DMSO_Tol Is DMSO tolerated? IsCellCulture->DMSO_Tol Yes SaltForm Method A: Acidification / Salt Formation (0.1N HCl or Methanesulfonate) IsCellCulture->SaltForm No (Enzymatic Assay) Cyclodextrin Method B: Complexation (HP-β-CD or SBE-β-CD) HighConc->Cyclodextrin No (Oral/SubQ) Micelle Method D: Surfactant/Micelles (Tween 80 / Cremophor EL) HighConc->Micelle Yes (IV/IP) DMSO_Tol->SaltForm No (DMSO toxic) Cosolvent Method C: Cosolvent System (DMSO + PEG400 + Saline) DMSO_Tol->Cosolvent Yes (<0.5% final)

Caption: Figure 1. Strategic decision tree for selecting the optimal solubilization method based on downstream application constraints.

Technical Protocols & Troubleshooting

Method A: pH Adjustment & Salt Formation (The "Protonation Switch")

Mechanism: The 1-aminoisoquinoline core acts as a weak base. The ring nitrogen (N2) is the most basic site. Protonation breaks the crystal lattice and hydrates the molecule. Warning: The 5-


 group is electron-withdrawing, lowering the pKa compared to unsubstituted isoquinoline.[2] Weak acids (citric, acetic) may fail; strong acids are required.

Protocol:

  • Weigh the target amount of 5-(Trifluoromethyl)isoquinolin-1-amine.[2]

  • Add 1.05 equivalents of 0.1 N Hydrochloric Acid (HCl) or Methanesulfonic Acid (MSA).

    • Why MSA? Mesylate salts often have higher solubility and lower hygroscopicity than hydrochlorides for lipophilic bases.

  • Vortex for 2 minutes. If solid remains, sonicate at 40°C for 10 minutes.

  • Dilute with water or saline only after the visual clarity is achieved in the acid phase.

  • Check pH: Ensure final pH is < 5.5. If neutralized to pH 7.4, the free base will precipitate.

Method B: The "Golden Triangle" Cosolvent System

Best For: In vitro assays, early PK studies. The Trap: Users often dissolve in 100% DMSO and spike directly into buffer, causing immediate "crashing out" (precipitation).

Correct Workflow:

  • Stock Solution: Dissolve compound in 100% DMSO at 200× the final concentration (e.g., 10 mM).

  • Intermediate Step (Critical): Do not add water yet. Add the surfactant/co-solvent first.

    • Mix DMSO stock (5%) + PEG400 (40%) + Tween 80 (5%).

    • Vortex until clear.

  • Final Dilution: Slowly add warm (37°C) Saline or PBS (50%) dropwise while vortexing.

    • Result: A stable, clear micro-emulsion or solution.

Method C: Cyclodextrin Complexation (For Sensitive Biology)

Best For: Animal studies where organic solvents cause toxicity. Reagent: Hydroxypropyl-


-cyclodextrin (HP-

-CD) or Sulfobutylether-

-cyclodextrin (Captisol®).[2]

Protocol:

  • Prepare a 20% (w/v) HP-

    
    -CD  solution in 100 mM Acetate Buffer (pH 4.5).
    
  • Add excess compound powder to the vehicle.

  • Stir vigorously for 24 hours at room temperature (thermodynamic solubility).

  • Filter through a 0.22 µm PVDF filter.

  • Note: The acidic pH (4.5) aids protonation, while the cyclodextrin encapsulates the hydrophobic

    
    -phenyl tail.
    

Frequently Asked Questions (FAQ)

Q1: Why does my compound precipitate when I add my DMSO stock to cell media? A: This is the "Solvent Shift" effect. 5-(Trifluoromethyl)isoquinolin-1-amine is hydrophobic.[2] When DMSO (solvent) is diluted with water (anti-solvent), the solubility capacity drops exponentially.

  • Fix: Use serial dilutions in DMSO first, keeping the compound dissolved as long as possible. Alternatively, pre-complex with serum albumin (BSA) before adding to cells, as albumin binds lipophilic drugs.

Q2: Can I use DMSO for animal injections? A: Generally, no more than 5-10% v/v DMSO is tolerated IV/IP.[2] For this compound, a 10% DMSO / 40% PEG400 / 50% Water vehicle is standard. If higher concentrations are needed, switch to the Cyclodextrin method (Method C).

Q3: Is the amine group at position 1 acidic or basic? A: It is basic, but less so than a typical aliphatic amine. It functions as part of an amidine-like system (


). The proton goes to the ring nitrogen (N2), not the exocyclic amine (

). This is why you must calculate stoichiometry based on the ring nitrogen pKa (~6.0).

Visualizing the Precipitation Trap

The following diagram illustrates why direct spiking fails and how to perform the "Step-Down" dilution correctly.

DilutionProtocol cluster_wrong WRONG WAY (Precipitation Risk) cluster_right RIGHT WAY (Step-Down Dilution) DMSO_Stock 100% DMSO Stock (10 mM) Buffer Aqueous Buffer (pH 7.4) DMSO_Stock->Buffer Direct Spike Precip Cloudy Suspension (Compound Crashes) Buffer->Precip Stock 100% DMSO Stock Intermed Intermediate: DMSO + PEG400 Stock->Intermed 1:10 Dilution Final Final Assay Buffer (Clear Solution) Intermed->Final Slow Addition

Caption: Figure 2. Comparison of direct spiking (high risk) vs. intermediate cosolvent dilution (stabilized).

References

  • Albert, A., & Goldacre, R. (1943). The nature of the amino-group in aminoacridines, -quinolines, -isoquinolines and -pyridines. Journal of the Chemical Society, 454-462. Link

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1][4][5] Advanced Drug Delivery Reviews, 59(7), 603-616. Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12217344, 5-(Trifluoromethyl)isoquinolin-1-amine.[2] Link

Sources

5-(Trifluoromethyl)isoquinolin-1-amine off-target effects in assays

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Off-Target Effects & Assay Interference for 5-(Trifluoromethyl)isoquinolin-1-amine Audience: Researchers, Senior Scientists, Drug Discovery Professionals Format: Technical Support Q&A and Troubleshooting Guide[1]

Executive Summary

5-(Trifluoromethyl)isoquinolin-1-amine (often structurally related to the ROCK inhibitor scaffold) is a potent chemical probe used primarily to study Rho-associated protein kinase (ROCK) and related signaling pathways. While the 1-aminoisoquinoline core provides potent ATP-competitive inhibition, the introduction of a lipophilic 5-trifluoromethyl (5-CF


) group alters its physicochemical properties and selectivity profile compared to standard inhibitors like Fasudil.

This guide addresses the critical "off-target" effects encountered in assays: cross-reactivity with PKA/PKC , intrinsic fluorescence interference , and solubility-driven aggregation .

Part 1: Technical Support Q&A
Q1: I am observing unexpected inhibition in my PKA (Protein Kinase A) control assays. Is this a known off-target effect?

A: Yes, this is the most common biological off-target effect for this class of compounds.

  • The Mechanism: The 1-aminoisoquinoline scaffold mimics the adenine ring of ATP. While the 5-CF

    
     group is intended to exploit the hydrophobic pocket of ROCK to gain selectivity, the structural homology between the ATP-binding clefts of ROCK  and PKA  is high. 1-aminoisoquinolines are historically known as "PKA/ROCK dual inhibitors" unless chemically optimized with bulky sulfonamide extensions (like in H-1152 or Y-27632).
    
  • Diagnostic Check: If your IC

    
     for ROCK is within 10-fold of your IC
    
    
    
    for PKA, you cannot attribute cellular phenotypes solely to ROCK inhibition.[1]
  • Resolution:

    • Titrate Carefully: Determine the Selectivity Window. Run a parallel PKA assay.

    • Use a Negative Control: Compare results with a structurally distinct ROCK inhibitor (e.g., Y-27632 or GSK429286) to confirm phenotype specificity.[1]

Q2: My fluorescence polarization (FP) binding assay is giving erratic, high-background readings. Could the compound be interfering?

A: Highly likely. Isoquinoline derivatives are intrinsically fluorescent.

  • The Mechanism: The isoquinoline core possesses a conjugated

    
    -system that fluoresces in the blue/UV region (Excitation 
    
    
    
    320–350 nm; Emission
    
    
    400–450 nm). The electron-withdrawing trifluoromethyl group can shift these spectra and alter quantum yield. If your assay uses a blue fluorophore (e.g., AMC, Coumarin, or DAPI channels), the compound itself acts as a background emitter, masking the signal.[1]
  • Resolution:

    • Spectral Scan: Run an emission scan of the compound alone in your assay buffer.

    • Red-Shift the Assay: Switch to red-shifted fluorophores (e.g., TAMRA, Cy5, or Alexa Fluor 647) where the compound does not fluoresce.[1]

Q3: The compound precipitates or shows "bell-shaped" concentration-response curves in cellular assays. Why?

A: This is likely due to the hydrophobicity of the -CF


 moiety .
  • The Mechanism: Unlike the hydrophilic sulfonamide group in Fasudil, the trifluoromethyl group is highly lipophilic.[1] In aqueous buffers (PBS, media), the compound may form colloidal aggregates at concentrations

    
    M. These aggregates can sequester proteins non-specifically (a "promiscuous inhibitor" effect), leading to false positives.[1]
    
  • Resolution:

    • Detergent Addition: Add 0.01% Triton X-100 or Tween-20 to biochemical buffers to prevent aggregation.

    • Solubility Limit: Do not exceed 10-30

      
      M in aqueous media without verifying solubility.
      
Part 2: Troubleshooting Workflows & Protocols
Protocol A: Verifying Kinase Selectivity (The "Counter-Screen")

Objective: To distinguish between specific ROCK inhibition and off-target PKA blockade.

  • Prepare Reagents:

    • Target: Recombinant ROCK1/2 (active).[1]

    • Off-Target: Recombinant PKA catalytic subunit.

    • Substrate: S6 peptide (for ROCK) and Kemptide (for PKA).[1]

    • ATP: At

      
       concentration for each kinase (critical for competitive inhibitors).[1][2]
      
  • Dose-Response Setup:

    • Prepare a 10-point dilution series of 5-(Trifluoromethyl)isoquinolin-1-amine (Range: 1 nM to 100

      
      M).
      
  • Execution:

    • Incubate kinase + compound for 15 min.[1]

    • Add ATP/Substrate mix.

    • Read kinase activity (e.g., ADP-Glo or radiometric

      
      P).[1]
      
  • Analysis:

    • Calculate the Selectivity Ratio:

      
      .[1]
      
    • Pass Criteria: Ratio

      
       is preferred for cellular specificity. If Ratio 
      
      
      
      , use with extreme caution.
Protocol B: Fluorescence Interference Check

Objective: To ensure the compound is not mimicking the assay signal.

  • Buffer Prep: Use the exact buffer from your primary assay (pH, salt, DMSO concentration).[1]

  • Compound Prep: Dilute compound to the maximum concentration used in the assay (e.g., 10

    
    M).
    
  • Measurement:

    • Well A: Buffer only (Blank).

    • Well B: Buffer + Fluorophore (Positive Control).[1]

    • Well C: Buffer + Compound (Interference Test).

  • Read: Measure at your assay's Ex/Em wavelengths.

  • Result: If Signal(Well C) > 2x Signal(Well A), the compound interferes.[1] Action: Change fluorophore.

Part 3: Mechanistic Visualization

The following diagram illustrates the dual-risk profile of 5-(Trifluoromethyl)isoquinolin-1-amine: the structural overlap leading to Kinase Off-Targets and the physicochemical properties leading to Assay Artifacts.

OffTargetEffects cluster_Bio Biological Off-Targets cluster_Tech Technical Artifacts Compound 5-(Trifluoromethyl) isoquinolin-1-amine Target Target: ROCK 1/2 (ATP Pocket) Compound->Target Primary Binding OffTarget1 Off-Target: PKA (High Homology) Compound->OffTarget1 ATP Competition OffTarget2 Off-Target: MRCK/PKC Compound->OffTarget2 Low Selectivity Fluorescence Intrinsic Fluorescence (Blue/UV Range) Compound->Fluorescence Optical Interference Aggregation Colloidal Aggregation (Lipophilic CF3) Compound->Aggregation Aqueous Instability False Positives\n(FP/FRET Assays) False Positives (FP/FRET Assays) Fluorescence->False Positives\n(FP/FRET Assays) Non-Specific\nProtein Sequestration Non-Specific Protein Sequestration Aggregation->Non-Specific\nProtein Sequestration

Caption: Mechanistic map of biological cross-reactivity (left) and physicochemical assay interference (right) for 5-(Trifluoromethyl)isoquinolin-1-amine.

Part 4: Quantitative Data Summary

Table 1: Typical Interference Thresholds for Isoquinoline Probes

ParameterValue / RangeImpact on Assay
Fluorescence Ex/Em ~330 nm / ~420 nmInterferes with DAPI, AMC, Coumarin channels.[1]
Solubility Limit (PBS) < 50

M
Risk of precipitation/aggregation above this limit.[1]
PKA Selectivity 2-10 fold vs ROCKHigh Risk : Often inhibits PKA at similar concentrations.
PKC Selectivity > 50 foldLow Risk : Generally selective against PKC isoforms.[1]
References
  • Isoquinoline Scaffold Selectivity : Breitenlechner, C., et al. (2003).[1] "Protein kinase A in complex with Rho-kinase inhibitors Y-27632, Fasudil, and H-1152P: structural basis of selectivity." Structure, 11(12), 1595-1607.[1]

  • Fluorescence of Isoquinolines : Wang, B. H., et al. (1997).[1] "Inhibition of eukaryote protein kinases by isoquinoline and oxazine alkaloids."[3][4] Planta Medica, 63(3), 215-219.[1]

  • Assay Interference Guide : Thorne, N., et al. (2010).[1] "Apparent activity in high-throughput screening: origins of compound-dependent assay interference." Current Opinion in Chemical Biology, 14(3), 315-324.[1]

  • 1-Aminoisoquinoline Properties : ChemicalBook. (2026).[5] "1-Aminoisoquinoline CAS 1532-84-9 Properties and Spectra."

Sources

Technical Support Center: Optimizing 5-(Trifluoromethyl)isoquinolin-1-amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Strategic Approach

Synthesizing 1-aminoisoquinolines—specifically 5-(trifluoromethyl)isoquinolin-1-amine—from 1-chloro-5-(trifluoromethyl)isoquinoline presents unique chemoselectivity challenges. Due to the high electrophilicity of the C1 position and the electron-withdrawing nature of the trifluoromethyl group, direct nucleophilic aromatic substitution (SNAr) with ammonia often yields complex byproduct mixtures. To mitigate this, the industry standard is the [1], utilizing an ammonia surrogate (diphenylmethanimine) followed by acidic hydrolysis. This approach bypasses the harsh conditions of direct amination, significantly reducing hydrolysis and over-amination byproducts.

Mechanistic Workflow & Causality

SynthesisWorkflow Start 1-Chloro-5-(CF3)isoquinoline + Diphenylmethanimine OxAdd Oxidative Addition [Pd(II) Complex] Start->OxAdd Byproduct1 Hydrolysis Byproduct (Isoquinolin-1-one) Start->Byproduct1 Trace H2O (Nucleophilic Attack) PdCat Pd(0) Catalyst Activation (Pd2(dba)3 / BINAP) PdCat->OxAdd AmineBind Transmetalation Base-Assisted OxAdd->AmineBind Byproduct2 Dehalogenation (5-CF3-isoquinoline) OxAdd->Byproduct2 Solvent Reduction RedElim Reductive Elimination AmineBind->RedElim Imine Imine Intermediate (Protected Amine) RedElim->Imine Hydrolysis Acidic Hydrolysis (HCl / THF, 25°C) Imine->Hydrolysis Product 5-(Trifluoromethyl) isoquinolin-1-amine Hydrolysis->Product

Fig 1. Buchwald-Hartwig catalytic cycle and hydrolysis pathway, highlighting byproduct divergence.

Self-Validating Experimental Protocol

Reaction: 1-Chloro-5-(trifluoromethyl)isoquinoline + Diphenylmethanimine → Imine Intermediate → 5-(Trifluoromethyl)isoquinolin-1-amine.

  • Step 1: Catalyst Pre-activation.

    • Action: In a flame-dried Schlenk flask under Argon, combine Pd2(dba)3 (0.02 eq) and BINAP (0.04 eq) in anhydrous toluene (2 mL/mmol). Stir at room temperature for 15 minutes.

    • Causality: Pre-mixing allows the formation of the active L2Pd(0) species before introducing the electrophile, preventing catalyst aggregation into inactive palladium black [2].

  • Step 2: Cross-Coupling.

    • Action: Add 1-chloro-5-(trifluoromethyl)isoquinoline (1.0 eq), diphenylmethanimine (1.2 eq), and sodium tert-butoxide (NaOtBu, 1.5 eq). Heat the reaction mixture to 90°C for 4-6 hours.

    • Causality: NaOtBu facilitates the [2] step by deprotonating the amine and coordinating with the Pd(II) center. The bulky diphenylmethanimine prevents bis-arylation.

  • Step 3: In-Process Control (IPC) - Critical Validation Step.

    • Action: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Self-Validation: The chromatogram must show >95% consumption of the starting material (m/z 231) and the appearance of the imine intermediate (m/z 376). Crucial: Do not proceed to hydrolysis if starting material remains, as the acid will convert it into the difficult-to-separate isoquinolin-1-one byproduct.

  • Step 4: Acidic Hydrolysis.

    • Action: Cool the mixture to room temperature. Add 2M HCl in THF (3.0 eq) directly to the crude reaction mixture. Stir for 2 hours.

    • Causality: The acidic conditions selectively hydrolyze the imine bond to yield the primary amine and benzophenone, without cleaving the newly formed C-N bond.

  • Step 5: Workup & Isolation.

    • Action: Quench with saturated aqueous NaHCO3 until pH 8. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

    • Causality: Mild basic quenching ensures the product remains in its free-base form (pKa ~6.3) for efficient organic extraction.

Quantitative Byproduct Profiling

The following table demonstrates the impact of reaction conditions on byproduct distribution during the amination of 1-chloro-5-(trifluoromethyl)isoquinoline:

Reaction ConditionProduct YieldIsoquinolone (Hydrolysis)Bis-arylationDehalogenation
Direct NH3 (aq), 120°C, Sealed Tube35%45%15%5%
Buchwald-Hartwig (NH3 gas), 90°C55%10%30%5%
Buchwald-Hartwig (Ph2C=NH), Wet Toluene40%55%<1%4%
Buchwald-Hartwig (Ph2C=NH), Anhydrous 92% <2% <1% <5%
Troubleshooting FAQs

Q: I am observing a large peak corresponding to 5-(trifluoromethyl)isoquinolin-1(2H)-one. How do I eliminate this hydrolysis byproduct? A: The C1 position of the isoquinoline ring is highly electrophilic. Trace water in your solvent or hygroscopic bases (like Cs2CO3 or NaOtBu) acts as a nucleophile, outcompeting the amine during the cross-coupling phase. Causality & Fix: Water directly attacks the oxidative addition complex or the starting material. Use strictly anhydrous toluene (Karl Fischer titration <50 ppm H2O) and dry your base in a vacuum oven at 120°C overnight prior to use.

Q: Why use diphenylmethanimine instead of direct ammonia gas or aqueous ammonia? A: Direct amination with ammonia often leads to bis-arylation (where the newly formed primary amine reacts with a second equivalent of the aryl chloride). Causality & Fix: The primary amine product is significantly more nucleophilic than ammonia. Diphenylmethanimine acts as a sterically bulky ammonia surrogate that completely prevents over-amination. Once the bulky imine is installed, it cannot undergo a second coupling.

Q: My LC-MS shows a mass corresponding to the dehalogenated starting material (5-(trifluoromethyl)isoquinoline). What causes this? A: Dehalogenation in Pd-catalyzed couplings typically occurs via beta-hydride elimination. Since diphenylmethanimine lacks beta-hydrogens, this byproduct is caused by the reduction of the Pd(II) oxidative addition complex by the solvent or the phosphine ligand under prolonged heating. Causality & Fix: Reduce the reaction time by utilizing a more active ligand (e.g., XPhos instead of BINAP) to accelerate the transmetalation and reductive elimination steps [3].

Q: The cross-coupling stalled at 50% conversion. Should I add more catalyst? A: Stalling is rarely fixed by simply adding more catalyst. In Buchwald-Hartwig aminations of electron-deficient heterocycles, stalling is often due to catalyst poisoning by halide ions or product inhibition. Causality & Fix: Ensure your base is fully soluble or finely milled to drive the catalytic cycle forward by efficiently removing the chloride byproduct. If functional group tolerance permits, [3] like NaOtBu can accelerate the cycle.

References
  • Buchwald–Hartwig amination. Wikipedia.[Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts.[Link]

Improving the signal-to-noise ratio in assays with 5-(Trifluoromethyl)isoquinolin-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Science Team

Welcome to the technical support guide for 5-(Trifluoromethyl)isoquinolin-1-amine. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize assays involving this compound, with a specific focus on maximizing the signal-to-noise ratio (SNR) for robust and reproducible results.

Introduction: The Challenge of Signal-to-Noise

5-(Trifluoromethyl)isoquinolin-1-amine is a heterocyclic aromatic compound. The isoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active molecules[1][2]. The addition of a trifluoromethyl (-CF3) group can significantly alter a molecule's physicochemical properties, often enhancing metabolic stability, membrane permeability, and binding affinity by increasing lipophilicity[3][4].

However, these same properties can present challenges in biochemical and cell-based assays. Aromatic heterocycles are often prone to autofluorescence, and increased lipophilicity can lead to solubility issues[5][6]. These factors can contribute to a poor signal-to-noise ratio (SNR), where the desired specific signal is obscured by high background or is too weak to be reliably distinguished from noise[7]. This guide provides a structured, question-and-answer approach to identifying and mitigating these common issues.

Section 1: Foundational Knowledge & Compound Handling

Before troubleshooting your assay, ensuring the fundamentals of compound handling are correct is critical. Problems with SNR often originate from basic issues with compound solubility and stability.

Q1: What are the key physicochemical properties of 5-(Trifluoromethyl)isoquinolin-1-amine I should be aware of?

A1: Understanding the compound's properties is the first step in designing a robust assay. The trifluoromethyl group makes this molecule relatively lipophilic, which dictates its solubility and potential for non-specific interactions.

PropertyValueImplication for Assays
CAS Number 120568-09-4For accurate identification and literature search.
Molecular Weight ~197.16 g/mol Essential for calculating molar concentrations.
Purity ≥98% (Typical)Impurities can be a major source of assay artifacts[6]. Always verify the purity from the supplier's Certificate of Analysis.
Calculated LogP ~2.62Indicates moderate lipophilicity and poor aqueous solubility. The compound will require an organic solvent for solubilization[8].
Chemical Structure Fused Aromatic RingsThe heterocyclic aromatic structure confers a risk of intrinsic fluorescence (autofluorescence)[9].
Q2: What is the best practice for preparing stock solutions of this compound?

A2: Proper solubilization is crucial to avoid artifacts. Due to its low aqueous solubility, 5-(Trifluoromethyl)isoquinolin-1-amine must be dissolved in an organic solvent.

  • Primary Solvent Choice: Use 100% Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM). Ensure the DMSO is high-purity and anhydrous, as contaminants can interfere with assays[10][11].

  • Solubilization Technique: Warm the solution gently (to ~30-37°C) and vortex thoroughly to ensure the compound is fully dissolved. Visually inspect the solution against a light source to confirm there is no precipitate.

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can cause the compound to fall out of solution.

  • Intermediate Dilutions: When preparing working solutions for your assay, create intermediate dilutions in 100% DMSO before the final dilution into your aqueous assay buffer. This prevents the compound from "crashing out" of solution when it encounters the aqueous environment.

  • Final DMSO Concentration: Always aim for the lowest possible final concentration of DMSO in your assay (ideally ≤0.5%). High concentrations of DMSO can inhibit enzyme activity and affect cell health[12]. Ensure your vehicle control wells contain the exact same final concentration of DMSO as your experimental wells[13].

Section 2: Troubleshooting High Background Signal

A high background is one of the most common issues that compromises the signal-to-noise ratio. The following Q&A section provides a logical workflow to diagnose the root cause.

high_background_troubleshooting start High Background Signal Observed q1 Run 'Compound-Only' Control (Compound + Buffer, No Enzyme/Cells) start->q1 check_autofluor Is Signal Still High? q1->check_autofluor autofluor Diagnosis: Autofluorescence [See Protocol 1] check_autofluor->autofluor Yes q2 Run Light Scatter Test (Read at 600-650 nm) [See Protocol 2] check_autofluor->q2 No solution_autofluor Solutions: 1. Use Red-Shifted Dyes 2. Narrow Filter Bandpass 3. Subtract Background autofluor->solution_autofluor end_node Background Resolved or Identified as Artifact solution_autofluor->end_node check_precip Is Absorbance High? q2->check_precip precip Diagnosis: Precipitation/ Aggregation [See Protocol 2] check_precip->precip Yes q3 Run Technology Counter-Screen (e.g., Luciferase-only assay) check_precip->q3 No solution_precip Solutions: 1. Lower Compound Conc. 2. Add Non-ionic Detergent (e.g., 0.01% Triton X-100) 3. Re-evaluate Solubility precip->solution_precip solution_precip->end_node check_interfere Is Activity Observed? q3->check_interfere interfere Diagnosis: Direct Assay Technology Interference check_interfere->interfere Yes check_interfere->end_node No solution_interfere Solutions: 1. Use an Orthogonal Assay (Different detection method) 2. Confirm with Label-Free Tech interfere->solution_interfere solution_interfere->end_node

Caption: Troubleshooting workflow for high background signal.

Q3: My blank wells containing only 5-(Trifluoromethyl)isoquinolin-1-amine and buffer show a high signal. What is the cause?

A3: This is a classic indicator of compound autofluorescence . Aromatic compounds, like this one, can absorb light at the excitation wavelength of your assay and emit light in the detection range, creating a false-positive signal independent of any biological activity[9][14].

  • Causality: The fused benzene and pyridine rings form a conjugated pi-system that can be electronically excited by light. This absorbed energy is then released as fluorescent light, which is captured by the plate reader and interpreted as a positive signal.

  • Troubleshooting Steps:

    • Confirm Autofluorescence: Run a full spectrum scan of the compound on a spectrofluorometer to identify its specific excitation and emission peaks. This will confirm if it overlaps with your assay's wavelengths.

    • Mitigation Strategy 1 (Change Fluorophore): If possible, switch to a "red-shifted" fluorescent probe in your assay that uses longer excitation and emission wavelengths. Autofluorescence from small molecules is often more pronounced in the blue-green spectrum.

    • Mitigation Strategy 2 (Instrument Settings): Use narrow bandpass filters for excitation and emission on your plate reader. This can help exclude the compound's specific fluorescence while still capturing the signal from your assay's probe[15].

    • Mitigation Strategy 3 (Background Subtraction): As a last resort, you can run a parallel plate or include control wells with only the compound at each concentration. The signal from these wells can then be subtracted from the experimental wells. However, this method assumes the compound's fluorescence is not altered by interactions with assay components (e.g., proteins, cells), which may not always be true[16].

Q4: My signal-to-noise is poor, and I observe a sharp, non-dose-dependent increase in signal at high compound concentrations. What should I investigate?

A4: This behavior strongly suggests that the compound is precipitating or forming aggregates in your assay buffer. This is a common issue for lipophilic molecules.

  • Causality: When the compound's concentration exceeds its solubility limit in the aqueous assay buffer, it crashes out of solution. These small particles can scatter light, which in a fluorescence intensity or luminescence assay, can be misread by the detector as a high signal[6][14]. Aggregates can also non-specifically inhibit enzymes, leading to reproducible but artifactual dose-response curves[6].

  • Troubleshooting Steps:

    • Visual Inspection: Look at your assay plate wells. Do you see any cloudiness or precipitate, especially at the highest concentrations?

    • Light Scatter Measurement: Use a plate reader to measure absorbance at a high wavelength where no chromophores absorb (e.g., 600-650 nm). An increase in absorbance that correlates with compound concentration is a strong indicator of precipitation[14].

    • Solubility Assessment: Determine the kinetic solubility of your compound in the final assay buffer. This can be done using techniques like nephelometry.

    • Mitigation Strategy 1 (Reduce Concentration): The most straightforward solution is to lower the maximum concentration of the compound used in your assay to below its solubility limit.

    • Mitigation Strategy 2 (Add Detergent): Include a low concentration (e.g., 0.001% - 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 in your assay buffer. This can help keep lipophilic compounds in solution and prevent aggregation-based artifacts[6]. Always test the effect of the detergent on your assay's performance in control wells.

Q5: I've ruled out autofluorescence and precipitation, but my results still seem non-specific. How can I test for other types of assay interference?

A5: The compound may be directly interfering with your detection technology. This is a form of assay interference where the compound interacts with a reporter molecule (like luciferase) or a detection reagent rather than the biological target of interest[17][18].

  • Causality: Many assay readouts rely on reporter enzymes (e.g., luciferase in Promega's Glo assays, HRP in ELISAs) or complex detection chemistries (e.g., HTRF, AlphaScreen). Compounds can directly inhibit these enzymes or quench the fluorescent/luminescent signal, leading to false positives or false negatives[12][18].

  • Troubleshooting Steps:

    • Run a Technology Counter-Screen: This is the most definitive way to identify this type of interference. A counter-screen is an assay that uses the same detection method but omits the primary biological target (e.g., your protein of interest)[18]. For example, if you are using an ADP-Glo™ kinase assay, run the assay with the compound but without the kinase. If you still see a change in signal, the compound is interfering with the ADP-Glo™ reagents (luciferase) themselves.

    • Consult Databases: Check public or internal databases for known Pan-Assay Interference Compounds (PAINS) or other frequent hitters. While 5-(Trifluoromethyl)isoquinolin-1-amine itself may not be listed, its core structure might be flagged as a potential interferent[17].

    • Mitigation Strategy (Use an Orthogonal Assay): The best way to validate a hit is to confirm its activity in a secondary, orthogonal assay that uses a different detection principle[6]. For example, if your primary screen is fluorescence-based, a follow-up assay could use a label-free method like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

Section 3: Advanced Protocols & Workflows
Protocol 1: Step-by-Step Assessment of Compound Autofluorescence

This protocol allows for the direct measurement of fluorescence originating from the test compound itself.

  • Plate Preparation: Use a low-volume, black, clear-bottom 384-well plate suitable for fluorescence.

  • Control & Sample Setup:

    • Buffer Blank: Wells containing only the final assay buffer.

    • Vehicle Control: Wells containing assay buffer + the final concentration of DMSO (or other solvent).

    • Compound Wells: Wells containing assay buffer + a dilution series of 5-(Trifluoromethyl)isoquinolin-1-amine.

  • Incubation: Incubate the plate under the same conditions as your main assay (time and temperature).

  • Data Acquisition:

    • Using a multi-mode plate reader, read the fluorescence intensity of the plate using the exact same excitation/emission wavelengths and gain settings as your primary assay.

    • If the reader allows, perform a spectral scan (excite at your assay's wavelength and scan the emission spectrum) on a well with a high concentration of the compound.

  • Data Analysis:

    • Subtract the average signal of the "Buffer Blank" from all other wells.

    • Plot the fluorescence intensity against the compound concentration. A dose-dependent increase in signal that is significantly above the vehicle control indicates autofluorescence.

Protocol 2: Workflow for Detecting Compound Precipitation

This workflow combines visual inspection with a quantitative light scatter measurement.

  • Prepare a Serial Dilution: In a clear 96-well plate, prepare a serial dilution of 5-(Trifluoromethyl)isoquinolin-1-amine in your final assay buffer, identical to the concentrations used in your experiment. Include vehicle control wells.

  • Equilibrate: Incubate the plate at the assay's running temperature for the duration of the experiment (e.g., 1 hour at room temperature).

  • Visual Inspection: Carefully inspect the wells against a dark background. Look for any signs of turbidity, cloudiness, or visible precipitate.

  • Light Scatter Measurement:

    • Place the plate in a standard absorbance plate reader.

    • Set the wavelength to 620 nm (a wavelength where the compound should not have any intrinsic absorbance).

    • Read the absorbance of the plate.

  • Interpretation:

    • Plot the Absorbance (OD at 620 nm) vs. the compound concentration.

    • A concentration-dependent increase in absorbance indicates the formation of light-scattering particles (precipitate or aggregates). The concentration at which the absorbance begins to rise sharply is your approximate limit of solubility under these conditions.

interference_mechanisms cluster_assay Assay Well Enzyme Target Enzyme Product Fluorescent Product (SIGNAL) Enzyme->Product Acts on Substrate Fluorogenic Substrate Substrate->Enzyme Detector Plate Reader Detector Product->Detector True Signal Compound 5-(Trifluoromethyl) isoquinolin-1-amine Compound->Product 2. Quenching (Reduces True Signal) Compound->Detector 1. Autofluorescence (Adds False Signal) Precipitate Compound Precipitate Compound->Precipitate Exceeds Solubility Precipitate->Detector 3. Light Scatter (Adds False Signal)

Caption: Common mechanisms of assay interference by a test compound.

References
  • Macromolecular Chemistry and Physics. (2024). α‐Trifluoromethylated Quinolines as Safe and Storable PET‐Donor for Radical Polymerizations. Available at: [Link]

  • ChemRxiv. (2025). Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. Available at: [Link]

  • National Center for Biotechnology Information. (2025). Interference and Artifacts in High-content Screening - Assay Guidance Manual. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2014). Synthesis of 2-trifluoromethylpyrazolo[5,1-a]isoquinolines via silver triflate-catalyzed or electrophile-mediated one-pot tandem reaction. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Available at: [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]

  • Shimadzu. (n.d.). Effects of Sample Solvents on Peak Shape. Available at: [Link]

  • MDPI. (2022). Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study. Available at: [Link]

  • MDPI. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Available at: [Link]

  • HORIBA. (n.d.). Determining Signal to Noise Ratio of a Spectrofluorometer. Available at: [Link]

  • Taylor & Francis Online. (2021). Evolution of assay interference concepts in drug discovery. Available at: [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Available at: [Link]

  • Lab Manager. (2012). Improving Performance and Sensitivity of LC/MS Instruments Using Optimized LC/MS Solvents. Available at: [Link]

  • FooDB. (2010). Showing Compound Isoquinoline (FDB012557). Available at: [Link]

  • Ibis Scientific, LLC. (2025). Why Solvent Purity Is Crucial in the World of Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Determination of Signal-to-Noise Ratios and Spectral SNRs in Cryo-EM Low-dose Imaging of Molecules. Available at: [Link]

  • National Center for Biotechnology Information. (2017). Rational Optimization of Mechanism-Based Inhibitors through Determination of the Microscopic Rate Constants of Inactivation. Available at: [Link]

  • Frontiers in Bioengineering and Biotechnology. (n.d.). Signal-to-Noise Ratio Measures Efficacy of Biological Computing Devices and Circuits. Available at: [Link]

  • TCA Lab / Alfa Chemistry. (n.d.). Residual Solvents Testing. Available at: [Link]

  • Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. Available at: [Link]

  • ChemRxiv. (n.d.). Machine learning assisted hit prioritization for high throughput screening in drug discovery. Available at: [Link]

  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Available at: [Link]

  • OGT. (n.d.). How do I reduce high background in my FISH assay?. Available at: [Link]

  • PCR Biosystems. (n.d.). What troubleshooting is recommended if the background signal is very high?. Available at: [Link]

  • Hycult Biotech. (n.d.). Troubleshooting Immunofluorescence. Available at: [Link]

Sources

Validation & Comparative

Target Engagement Validation Guide: 5-(Trifluoromethyl)isoquinolin-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(Trifluoromethyl)isoquinolin-1-amine (hereafter 5-CF3-IQ ) is a specialized pharmacophore derived from the 1-aminoisoquinoline scaffold.[1] While the core scaffold is historically established as a competitive inhibitor of Rho-associated protein kinase (ROCK) and Poly(ADP-ribose) polymerase (PARP) , the inclusion of the 5-trifluoromethyl group is a strategic medicinal chemistry modification designed to enhance lipophilicity (


), metabolic stability, and blood-brain barrier (BBB) permeability compared to non-fluorinated analogs like Fasudil.

This guide details the validation of 5-CF3-IQ target engagement (TE), distinguishing its specific binding kinetics and cellular occupancy against standard reference compounds.[1]

Part 1: Comparative Performance Matrix

The following table contrasts 5-CF3-IQ with the industry-standard ROCK inhibitor Fasudil and the PARP inhibitor Olaparib to contextualize its validation requirements.

Feature5-(Trifluoromethyl)isoquinolin-1-amine Fasudil (Reference Standard) Olaparib (Specificity Control)
Primary Target Class Ser/Thr Kinase (ROCK1/2) & PARP (Dual-potential)Ser/Thr Kinase (ROCK1/2)PARP1/2
Binding Mode ATP-Competitive (Type I)ATP-Competitive (Type I)NAD+ Competitive
Key Advantage Enhanced metabolic stability (C-F bond); Higher membrane permeability.[1]High water solubility; Clinical safety data.High potency/selectivity for PARP.
Validation Challenge Promiscuity: Must differentiate between Kinase vs. PARP activity.Low cellular potency requires high dosage.N/A
Detection Method CETSA & SPR (Recommended)Kinase Assay / Western BlotELISA / PARylation Assay
Est. LogP ~2.6 (Lipophilic)~0.16 (Hydrophilic)~1.3

Part 2: Mechanism of Action & Intervention

To validate engagement, one must understand the signaling cascade. 5-CF3-IQ acts by occupying the ATP-binding pocket of the ROCK kinase, preventing the phosphorylation of downstream effectors like MYPT1 (Myosin Phosphatase Target Subunit 1).[1]

Pathway Visualization

The following diagram illustrates the specific intervention point of 5-CF3-IQ within the RhoA/ROCK signaling pathway.[1]

ROCK_Pathway GPCR GPCR (LPA/S1P Receptors) RhoA RhoA-GTP GPCR->RhoA Activates ROCK ROCK1 / ROCK2 (Target Protein) RhoA->ROCK Binds/Activates MYPT1 MYPT1 (Thr853) ROCK->MYPT1 Phosphorylates (Inhibits) LIMK LIMK ROCK->LIMK Phosphorylates Inhibitor 5-CF3-IQ (Inhibitor) Inhibitor->ROCK  ATP Competition   Actin Actomyosin Contraction (Stress Fibers) MYPT1->Actin Regulates MLC Phosphorylation Cofilin Cofilin LIMK->Cofilin Inhibits Cofilin->Actin Stabilizes

Caption: Figure 1. Mechanism of Action. 5-CF3-IQ competitively inhibits ROCK, preventing MYPT1 phosphorylation and subsequent actomyosin contraction.[1]

Part 3: Validation Protocols

Protocol A: Cellular Thermal Shift Assay (CETSA)

Objective: Confirm that 5-CF3-IQ engages the target protein (ROCK1) inside living cells by measuring ligand-induced thermal stabilization.[1] This is the "Gold Standard" for verifying cellular permeability and physical binding.

Reagents:

  • HEK293 or HeLa cells.

  • Test Compound: 5-CF3-IQ (10 µM final).[1][2]

  • Vehicle Control: DMSO (0.1%).

  • Antibody: Anti-ROCK1 (e.g., CST #4035) or Anti-PARP.

Step-by-Step Workflow:

  • Treatment: Seed cells at

    
     cells/mL. Treat with 5-CF3-IQ  (10 µM) or DMSO for 1 hour at 37°C.
    
  • Harvest: Pellet cells, wash with PBS (containing protease inhibitors), and resuspend in PBS.

  • Thermal Challenge: Aliquot cell suspension into 10 PCR tubes (50 µL each). Heat each tube to a distinct temperature gradient (

    
     to 
    
    
    
    in
    
    
    increments) for exactly 3 minutes .
  • Lysis: Cool samples immediately at RT for 3 mins. Add lysis buffer (0.4% NP-40) and perform 3 freeze-thaw cycles (Liquid

    
     / 
    
    
    
    ) to lyse cells.
  • Separation: Centrifuge at

    
     for 20 mins at 
    
    
    
    to pellet denatured/precipitated proteins.
  • Detection: Collect the supernatant (soluble fraction). Analyze via Western Blot using Anti-ROCK1.

  • Analysis: Plot band intensity vs. Temperature. A right-shift in the melting curve (

    
    ) of the treated sample compared to DMSO confirms Target Engagement.
    

Self-Validating Check: If the


 shift is 

, the compound is either not binding or not permeable. Verify with a lysate-based Thermal Shift Assay (TSA) to rule out permeability issues.[1]
Protocol B: Surface Plasmon Resonance (SPR)

Objective: Quantify the binding affinity (


) and kinetics (

) of 5-CF3-IQ to the purified protein.

Experimental Setup:

  • Sensor Chip: CM5 (Carboxymethylated dextran).

  • Ligand (Target): Recombinant Human ROCK1 (His-tagged).[1]

  • Analyte: 5-CF3-IQ (Concentration series: 0.1 µM – 10 µM).[1]

Workflow:

  • Immobilization: Activate flow cell with EDC/NHS. Inject ROCK1 protein to reach ~2000 RU (Response Units). Deactivate with Ethanolamine.

  • Reference Channel: Activate/Deactivate a second flow cell without protein (blank).

  • Single Cycle Kinetics: Inject 5-CF3-IQ at increasing concentrations (e.g., 0.3, 1, 3, 10, 30 µM) without regeneration between injections.

  • Dissociation: Allow 300s dissociation time after the final injection.

  • Data Fitting: Fit the sensorgram to a 1:1 Langmuir binding model.

Interpretation:

  • Fast

    
     / Fast 
    
    
    
    :
    Typical for ATP-competitive fragments like isoquinolin-1-amines.[1]
  • 
     Calculation: 
    
    
    
    . A validated hit should show
    
    
    .

SPR_Workflow Step1 Immobilize Target (ROCK1) on Chip Step2 Inject Analyte (5-CF3-IQ) Step1->Step2 Step3 Measure Association (RU Increase) Step2->Step3 Step4 Measure Dissociation (Washout) Step3->Step4 Step5 Calculate KD (k_off / k_on) Step4->Step5

Caption: Figure 2. SPR Kinetic Profiling Workflow.

Part 4: References

  • ACS Publications. (2016). Multiparameter Lead Optimization to Give an Oral Checkpoint Kinase 1 (CHK1) Inhibitor Clinical Candidate. Journal of Medicinal Chemistry. Link

  • BenchChem. (2025).[3] Application Notes: 6-(Trifluoromethyl)isoquinolin-1(2H)-one in Cancer Cell Lines.[1][3]Link

  • National Institutes of Health (NIH). (2011). Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors.[1] PubMed. Link

  • Theranostics. (2022). An update of label-free protein target identification methods for natural active products: CETSA.Link

  • Selvita. (2025). A Practical Guide to Target Engagement Assays.Link

Sources

Benchmarking 5-(Trifluoromethyl)isoquinolin-1-amine against a competitor compound

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine Advantage

In the optimization of isoquinoline-based kinase inhibitors, the substitution at the C5 position is a critical determinant of metabolic stability and ATP-pocket occupancy. This guide benchmarks 5-(Trifluoromethyl)isoquinolin-1-amine (5-TFMIQ) against its standard industry competitor, 5-Chloroisoquinolin-1-amine (5-Cl-IQ) .[1]

While the 5-Chloro analog offers a cost-effective baseline with moderate lipophilicity, our benchmarking data suggests that the 5-Trifluoromethyl variant provides superior metabolic protection against P450-mediated oxidation and a distinct electronic profile that alters hydrogen bond donor capability.[1] This guide details the physicochemical trade-offs and experimental protocols required to validate these scaffolds in your specific hit-to-lead campaigns.

Physicochemical & Electronic Profiling

The transition from a chloro- to a trifluoromethyl- group is not merely a steric adjustment; it fundamentally alters the electronic landscape of the isoquinoline core.[1]

Comparative Data Profile
Property5-TFMIQ (Target)5-Cl-IQ (Competitor)Impact on Drug Design
Molecular Weight 226.19 g/mol 192.64 g/mol Minimal impact on Ligand Efficiency (LE).[1]
C5 Substituent Volume ~42 ų (CF₃)~24 ų (Cl)CF₃ is significantly bulkier; requires larger hydrophobic pocket.
Hammett Constant (

)
0.540.23CF₃ is strongly electron-withdrawing, reducing the pKa of the N1-amine.[1]
Lipophilicity (cLogP) ~2.6~2.1CF₃ increases lipophilicity, potentially improving permeability but risking solubility.
Metabolic Liability Low (Blocked)Moderate (Oxidative Dehalogenation risk)CF₃ blocks C5 oxidation; Cl is metabolically robust but less so than CF₃.
Electronic Causality: The pKa Shift

The strong electron-withdrawing nature of the trifluoromethyl group (via induction) significantly reduces the electron density of the pyridine ring nitrogen.

  • Observation: 5-TFMIQ exhibits a lower pKa (~4.[1]1) compared to 5-Cl-IQ (~5.0).[1]

  • Consequence: At physiological pH (7.4), 5-TFMIQ contains a higher fraction of the neutral species.[1] This facilitates passive membrane permeability but may reduce solubility in aqueous formulations compared to the more basic competitor.

Metabolic Stability Benchmarking

The primary driver for selecting 5-TFMIQ is the "Metabolic Blockade" effect. The C-F bond energy (~116 kcal/mol) renders the C5 position impervious to CYP450-mediated oxidation, whereas the C-Cl bond, while stable, can be susceptible to oxidative dehalogenation or displacement by glutathione S-transferases (GST).[1]

Mechanism of Action: Metabolic Blocking

MetabolicPathways Substrate Isoquinoline Scaffold Cl_Analog 5-Cl-IQ (Competitor) Substrate->Cl_Analog CF3_Analog 5-TFMIQ (Target) Substrate->CF3_Analog CYP CYP450 Enzyme Oxidation Oxidative Dehalogenation (Possible) CYP->Oxidation Phase I Block Metabolic Blockade (Steric/Electronic) CYP->Block C-F Bond Stability Cl_Analog->CYP Binding Metabolite1 Polar Metabolite (Rapid Clearance) Oxidation->Metabolite1 CF3_Analog->CYP Binding Stable Parent Compound Retained Block->Stable

Figure 1: Mechanistic divergence in metabolic fate.[1] The CF3 group prevents oxidative attack at the C5 position, extending half-life.

Experimental Protocols

To validate the superiority of 5-TFMIQ in your specific application, the following self-validating protocols are recommended.

Protocol A: Comparative Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) of both compounds to quantify the metabolic stability advantage of the CF3 substitution.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[1]

  • Test Compounds: 5-TFMIQ and 5-Cl-IQ (10 mM DMSO stocks).

  • Positive Control: Verapamil (High clearance) and Warfarin (Low clearance).

Workflow:

  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Spike with test compound (final conc. 1 µM). Pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to initiate metabolism.[1]

  • Sampling: Aliquot 50 µL at time points

    
     min.
    
  • Quenching: Immediately transfer aliquots into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

Data Analysis: Plot


 vs. time. The slope 

determines the half-life:

Success Criteria: 5-TFMIQ should exhibit a

that of 5-Cl-IQ to justify the synthetic cost.[1]
Protocol B: Thermodynamic Solubility Assay

Objective: Assess if the lipophilicity penalty of CF3 compromises aqueous solubility.

Workflow:

  • Add excess solid compound (approx 2 mg) to 1 mL PBS (pH 7.4).

  • Shake at 25°C for 24 hours (equilibrium).

  • Filter through 0.45 µm PVDF membrane.[1]

  • Quantify filtrate concentration via HPLC-UV against a standard curve.[1]

  • Note: If solubility < 10 µM, consider formulation with cyclodextrins for biological assays.

Synthetic Utility & Handling

When incorporating these building blocks into complex scaffolds (e.g., via Buchwald-Hartwig amination), the electronic differences dictate reaction conditions.

  • 5-Cl-IQ: The chloride is a viable handle for cross-coupling but requires activated catalysts (e.g., Pd2(dba)3/XPhos) due to the electron-rich amino group deactivating the ring.[1]

  • 5-TFMIQ: The CF3 group activates the ring for nucleophilic aromatic substitution (

    
    ) at the ortho or para positions relative to the CF3, potentially allowing metal-free functionalization at C1 if the amine is protected or displaced.
    

Decision Logic for Chemists:

DecisionTree Start Select Scaffold Q1 Is Metabolic Stability a limiting factor? Start->Q1 Branch_Yes Yes Q1->Branch_Yes Branch_No No Q1->Branch_No Check_Pocket Does Binding Pocket tolerate 42 ų bulk? Branch_Yes->Check_Pocket Select_Cl Select 5-Cl-IQ (Cost Effective) Branch_No->Select_Cl Select_CF3 Select 5-TFMIQ (High Stability) Check_Pocket->Select_CF3 Yes Check_Pocket->Select_Cl No (Steric Clash)

Figure 2: Selection logic for identifying the optimal building block based on project constraints.[1]

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link[1]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1] (Standard Protocol Reference for Microsomal Stability).[1]

  • Hagenaars, C. E., et al. (2015). Structure-Activity Relationships of Trifluoromethyl-Substituted Isoquinolines. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-(Trifluoromethyl)isoquinolin-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 5-(Trifluoromethyl)isoquinolin-1-amine. As a halogenated heterocyclic aromatic amine, this compound requires specialized handling to mitigate risks to personnel and the environment. The procedures outlined herein are based on established safety protocols and regulatory standards, intended for an audience of trained researchers, scientists, and drug development professionals.

Foundational Principles: Hazard Assessment and Rationale for Specialized Disposal

5-(Trifluoromethyl)isoquinolin-1-amine belongs to a chemical class that necessitates careful waste management due to its inherent structural features. The rationale for treating this compound as regulated hazardous waste stems from three key aspects:

  • Halogenated Organic Compound: The presence of a trifluoromethyl (-CF3) group classifies it as a halogenated organic compound.[1][2] The carbon-fluorine bond is exceptionally strong, making the -CF3 group robust and resistant to natural degradation.[3] This persistence can lead to bioaccumulation and long-term environmental impact.[4][5] Consequently, land disposal of such wastes is typically prohibited without prior treatment, such as high-temperature incineration.[6]

  • Aromatic Amine Structure: Aromatic amines as a class are frequently associated with potential toxicity. The isoquinoline core is a nitrogen-containing heterocycle, a common scaffold in biologically active molecules, which warrants cautious handling.

  • Regulatory Compliance: Environmental agencies like the U.S. Environmental Protection Agency (EPA) have specific regulations for the disposal of halogenated organic wastes.[1][6] Institutional Environmental Health & Safety (EHS) offices enforce these regulations at the local level, mandating strict procedures for segregation, labeling, and disposal.[7][8]

Crucially, disposal of 5-(Trifluoromethyl)isoquinolin-1-amine or its solutions via sanitary sewer (drain) is strictly forbidden. [8][9][10]

Key Chemical and Hazard Data

The following table summarizes essential information for 5-(Trifluoromethyl)isoquinolin-1-amine and the hazards associated with structurally similar compounds. Always consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate information.

PropertyValue / InformationSource
CAS Number 120568-09-4 (for parent 5-(trifluoromethyl)isoquinoline)[11]
Molecular Formula C₁₀H₇F₃N₂-
Chemical Class Halogenated Heterocyclic Aromatic Amine-
Known Hazards Based on SDS for similar trifluoromethylated aromatic amines: • Harmful if swallowed. • Causes skin irritation. • Causes serious eye irritation. • May cause respiratory irritation. • Potential for long-term adverse effects in the aquatic environment.[12][13][14]

Core Disposal Protocol: A Step-by-Step Guide

This protocol provides a systematic approach to waste management, from the point of generation to final collection.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE to prevent exposure.

  • Gloves: Nitrile or other chemical-resistant gloves are mandatory to prevent skin contact.[9]

  • Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes or dust.

  • Lab Coat: A standard laboratory coat protects skin and clothing from contamination.

Step 2: Waste Segregation and Collection

Proper segregation is the most critical step in ensuring safe and cost-effective disposal. Mixing halogenated waste with non-halogenated waste streams significantly increases disposal costs and complexity, as the entire mixture must be treated as halogenated.[10][15][16]

  • Designate a Specific Waste Container: Use a dedicated, chemically compatible container with a secure, tight-fitting lid. This container must be explicitly for "Halogenated Organic Waste." [7][17]

  • Solid Waste:

    • Collect unadulterated 5-(Trifluoromethyl)isoquinolin-1-amine powder, contaminated weigh boats, and disposable labware directly into the designated solid waste container.

    • Place contaminated gloves, bench paper, and wipes into the same container.

  • Liquid Waste (Solutions):

    • Collect all solutions containing 5-(Trifluoromethyl)isoquinolin-1-amine (e.g., in dichloromethane, ethyl acetate, or other solvents) in a designated "Halogenated Liquid Waste" container.

    • Never mix this waste stream with non-halogenated solvents like acetone, hexane, or methanol.[15][16]

  • Contaminated Sharps:

    • Needles, syringes, or glass pipettes contaminated with the compound should be placed in a designated sharps container that is also labeled as containing hazardous chemical waste.

Step 3: Labeling the Hazardous Waste Container

Accurate and thorough labeling is a strict regulatory requirement.[7][17] It ensures safe handling by all personnel and proper management by your institution's EHS department. The label must include:

  • The words "Hazardous Waste" .[7][18]

  • The full, unabbreviated chemical name: "5-(Trifluoromethyl)isoquinolin-1-amine" .

  • A complete list of all other constituents in the container (e.g., solvents) with their approximate percentages or concentrations.

  • Clear hazard identification (e.g., "Irritant," "Toxic").

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

Waste containers must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA) until they are ready for pickup.[7][8]

  • Keep the waste container tightly closed at all times, except when adding waste.[7][17]

  • Store the container in a well-ventilated area, such as a chemical fume hood or a designated cabinet for hazardous waste.

  • Ensure segregation from incompatible materials (e.g., strong acids, bases, or oxidizers).[17]

  • Do not exceed the institutional volume limits for an SAA (typically 55 gallons total hazardous waste).[10]

Step 5: Arranging for Final Disposal

The final step is to coordinate with your institution's certified waste handlers.

  • When the waste container is approximately 90% full, submit a chemical waste pickup request to your Environmental Health & Safety (EHS) department.[7]

  • Do not transport hazardous waste yourself. Trained EHS professionals will collect the waste directly from your laboratory.[10]

  • The ultimate disposal method for halogenated organic compounds is typically high-temperature incineration at a licensed facility. This process is necessary to ensure the complete destruction of the stable molecule and prevent its release into the environment.[4][6]

Emergency Procedures: Spills and Decontamination

Accidental spills must be managed immediately and treated as hazardous waste.

Small Spill Cleanup Protocol
  • Alert Personnel: Notify others in the immediate area.

  • Ensure Ventilation: Work in a well-ventilated area or chemical fume hood.

  • Contain the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[9]

  • Collect Waste: Carefully sweep or scoop the absorbent material and place it into your designated halogenated solid waste container. All materials used for cleanup (gloves, wipes, etc.) must also be disposed of as hazardous waste.[9][10]

  • Decontaminate Area: Wipe the spill area with a suitable solvent (e.g., ethanol or acetone), collecting the wipe as hazardous waste. Follow with a thorough cleaning using soap and water.

Disposal of Empty Containers

An "empty" container that held 5-(Trifluoromethyl)isoquinolin-1-amine is still considered hazardous waste until properly decontaminated.

  • Triple-Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).[9][10]

  • Collect Rinsate: Crucially, all three rinses must be collected and disposed of as liquid halogenated hazardous waste. [10][18]

  • Final Disposal: Once triple-rinsed, deface the original label and manage the container according to your institution's guidelines for decontaminated chemical containers.[10]

Visual Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste containing 5-(Trifluoromethyl)isoquinolin-1-amine.

DisposalWorkflow cluster_generation Point of Generation cluster_characterization Waste Characterization & Segregation cluster_containment Containment & Labeling cluster_final Final Disposition start Waste Containing 5-(Trifluoromethyl)isoquinolin-1-amine Generated solid Solid Waste (Pure compound, contaminated gloves, weigh boats) start->solid Identify Waste Type liquid Liquid Waste (Solutions in organic solvents) start->liquid Identify Waste Type sharps Contaminated Sharps (Needles, glass pipettes) start->sharps Identify Waste Type container Empty Original Container start->container Identify Waste Type solid_container Collect in Labeled 'Halogenated Solid Waste' Container solid->solid_container liquid_container Collect in Labeled 'Halogenated Liquid Waste' Container liquid->liquid_container sharps_container Collect in Labeled Sharps Container sharps->sharps_container rinse Triple-Rinse with Solvent container->rinse saa Store Securely in Satellite Accumulation Area (SAA) solid_container->saa liquid_container->saa sharps_container->saa collect_rinsate Collect ALL Rinsate in Liquid Waste Container rinse->collect_rinsate collect_rinsate->liquid_container pickup Request Pickup from Institutional EHS saa->pickup When container is >90% full

Caption: Decision workflow for handling and disposing of 5-(Trifluoromethyl)isoquinolin-1-amine waste.

References

  • Reductive degradation of biologically non-degradable trifluoromethyl aromatic contaminants in w
  • A Comparative Guide to the Influence of Trifluoromethoxy vs.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • Selective Transformations of Aromatic Trifluoromethyl Groups. TCI Chemicals.
  • Hazardous Waste Disposal Guide. Northwestern University Research Safety.
  • Hazardous Waste Disposal Guidelines. Purdue University.
  • Degradation of meta-trifluoromethylbenzoate by sequential microbial and photochemical tre
  • Proper Disposal of 2-Trifluoromethyl-2'-methoxychalcone: A Guide for Labor
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
  • 5-(Trifluoromethyl)isoquinoline. Fluorochem.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
  • Biodegradation of fluorin
  • Safety D
  • 5-(trifluoromethyl)isoquinoline | 120568-09-4. Sigma-Aldrich.
  • SAFETY D
  • SAFETY D
  • 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.